3-Fluorophenyl Isobutyl Sulfone: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary As the demands of modern medicinal chemistry and agrochemical development evolve, the strategic incorporation of specific functional groups into molecular building blocks has become paramount. 3-Fluorop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the demands of modern medicinal chemistry and agrochemical development evolve, the strategic incorporation of specific functional groups into molecular building blocks has become paramount. 3-Fluorophenyl isobutyl sulfone (systematically known as 1-fluoro-3-(isobutylsulfonyl)benzene 1) represents a highly specialized, versatile intermediate. By marrying the metabolic stability of a meta-fluorinated aryl ring with the strong hydrogen-bond accepting capability and steric shielding of an isobutyl sulfone moiety, this compound serves as an ideal bioisostere and structural scaffold.
This whitepaper provides an in-depth, field-proven guide to the physicochemical properties, structural dynamics, and self-validating synthetic protocols for 3-fluorophenyl isobutyl sulfone, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 3-fluorophenyl isobutyl sulfone in a synthetic pipeline, one must understand the causality behind its structural components. It is not merely a combination of atoms, but a carefully tuned system of electronic and steric effects.
Quantitative Data Summary
Property
Value / Description
Chemical Name
3-Fluorophenyl isobutyl sulfone
IUPAC Name
1-Fluoro-3-(isobutylsulfonyl)benzene
Molecular Formula
C₁₀H₁₃FO₂S
Molecular Weight
216.27 g/mol
Hydrogen Bond Acceptors
2 (Sulfone oxygen atoms)
Hydrogen Bond Donors
0
Estimated LogP
~2.6
Physical State (RT)
Solid / Crystalline powder
Structural Causality (The "Why")
The meta-Fluoro Phenyl Ring : Fluorine substitution at the meta position significantly alters the electron density of the aromatic ring. In our experience, this specific placement protects the ring from rapid oxidative metabolism (e.g., by hepatic CYP450 enzymes) while increasing the overall lipophilicity (LogP) of the molecule without adding prohibitive steric bulk.
The Sulfone Linkage (-SO₂-) : Sulfones are highly stable, non-toxic, and act as excellent hydrogen-bond acceptors. They are frequently deployed to replace carbonyls or amides in drug design to improve metabolic stability while maintaining target affinity.
The Isobutyl Moiety : The branched aliphatic chain provides a critical balance. It imparts sufficient lipophilicity for membrane permeability while offering steric hindrance that protects the highly polarized sulfur center from unwanted nucleophilic attack during downstream biological assays.
Structure-Activity Relationship (SAR) and physicochemical causality logic.
Synthetic Methodologies & Mechanistic Pathways
As a Senior Application Scientist, I prioritize protocols that are not only high-yielding but also self-validating —meaning the reaction provides intrinsic feedback to the chemist, ensuring quality control at every step. The synthesis of 3-fluorophenyl isobutyl sulfone is best achieved via a two-step sequence: S-alkylation followed by a green, atom-economic oxidation.
Protocol 1: S-Alkylation (Thioether Formation)
Objective : Synthesize the intermediate 3-fluorophenyl isobutyl sulfide.
Causality : Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate 3-fluorobenzenethiol. A stronger base is avoided to prevent competing nucleophilic aromatic substitution on the fluorinated ring. Dimethylformamide (DMF) acts as a polar aprotic solvent, drastically accelerating the Sₙ2 displacement of the isobutyl bromide.
Step-by-Step Workflow :
Charge a round-bottom flask with 3-fluorobenzenethiol (1.0 eq) and anhydrous DMF (0.5 M concentration).
Add finely powdered K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the thiolate anion.
Dropwise, add isobutyl bromide (1.1 eq). Elevate the temperature to 60°C and stir for 4 hours.
Self-Validation (IPC) : Monitor the reaction via TLC (Hexane/EtOAc 9:1). The protocol is self-validating when the distinct, pungent odor of the starting thiol dissipates entirely. Additionally, an Ellman's reagent test of the reaction mixture must yield a negative (colorless) result, confirming 100% consumption of the free thiol.
Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the sulfide intermediate.
Protocol 2: Green Oxidation to Sulfone
Objective : Convert the sulfide intermediate to the target sulfone.
Causality : We utilize 30% aqueous H₂O₂ under solvent- and catalyst-free conditions. This methodology is driven by atom economy and safety 2. Avoiding heavy metal catalysts (like osmium or ruthenium) prevents toxic residue carryover, which is a critical regulatory standard for compounds entering drug development pipelines.
Step-by-Step Workflow :
To the neat 3-fluorophenyl isobutyl sulfide (1.0 eq) in a reaction vessel, add 30% aqueous H₂O₂ (2.5 eq).
Heat the heterogeneous mixture to 75°C under vigorous stirring for 6–8 hours.
Self-Validation (IPC) : The oxidation proceeds via a sulfoxide intermediate. Monitor via LC-MS. The protocol validates itself when the intermediate sulfoxide mass peak completely transitions to the final sulfone mass (M+H = 217.07). TLC will show a clean shift from the non-polar sulfide to the highly polar sulfoxide, and finally to the moderately polar sulfone.
Cool the mixture to induce crystallization. Filter the crude solid and recrystallize from ethanol/water to obtain pure 3-fluorophenyl isobutyl sulfone.
Synthetic workflow and in-process controls for 3-fluorophenyl isobutyl sulfone.
Applications in Drug Discovery & Agrochemicals
The utility of fluorinated aryl sulfones extends across multiple life-science disciplines due to their unique stereoelectronic profiles.
Agrochemical Efficacy : Sulfone derivatives containing fluorophenyl moieties have demonstrated remarkable antibacterial properties in agricultural settings. For instance, compounds featuring 3-fluorophenyl or 4-fluorophenyl substitutions attached to sulfone-bearing heterocycles exhibit potent inhibition of tobacco bacterial wilt, significantly outperforming non-fluorinated analogs [[3]](). The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the adjacent systems, improving binding affinity to bacterial target enzymes.
Medicinal Chemistry (Bioisosterism) : In human therapeutics, the isobutyl sulfone group acts as a non-hydrolyzable mimic of ester or amide linkages. When combined with the 3-fluorophenyl ring, it provides a scaffold that resists enzymatic degradation while maintaining the necessary geometry to interact with kinase hinge regions or GPCR allosteric sites.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. Based on established spectroscopic data for related bis(3-fluorophenyl)sulfones and alkyl aryl sulfones 4, the expected nuclear magnetic resonance (NMR) profile is as follows:
¹H NMR (CDCl₃, 400 MHz) :
δ 7.70 – 7.50 (m, 3H, Ar-H) — Aromatic protons adjacent to the sulfone and fluorine.
Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 217.07.
References
[[1]]() ChemSrc. "1-Fluoro-3-(isobutylsulfonyl)benzene - CAS 351892-20-1". ChemSrc Database.
2 ResearchGate. "Highly Atom-Economic, Catalyst- and Solvent-Free Oxidation of Sulfides into Sulfones Using 30% Aqueous H₂O₂". ResearchGate Publications.
3 Journal of Agricultural and Food Chemistry. "Inhibition of Tobacco Bacterial Wilt with Sulfone Derivatives Containing an 1,3,4-Oxadiazole Moiety". ACS Publications.
4 The Royal Society of Chemistry. "Supporting Information: NMR Characterization of Bis(3-fluorophenyl)sulfoxide and related sulfones". RSC.org.
Abstract: The Strategic Advantage of Fluorinated Benzene Sulfonyl Moieties in Drug Design
An In-Depth Technical Guide to Fluorinated Benzene Sulfonyl Derivatives: From Synthesis to Advanced Therapeutic Applications The strategic incorporation of fluorine into pharmacologically active molecules has become a co...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Fluorinated Benzene Sulfonyl Derivatives: From Synthesis to Advanced Therapeutic Applications
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3][4] When combined with the versatile benzenesulfonyl scaffold, the resulting fluorinated benzene sulfonyl derivatives emerge as a privileged class of compounds with broad therapeutic potential. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synergistic effects of these two moieties, established and modern synthetic methodologies, and their impactful applications. We will delve into key case studies, including their role as high-affinity carbonic anhydrase inhibitors and as next-generation covalent warheads in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, providing field-proven insights into the causality behind their design and efficacy.
The Unique Synergy of Fluorine and the Sulfonyl Group
The power of fluorinated benzene sulfonyl derivatives lies not just in the individual contributions of fluorine and the sulfonyl group, but in their potent synergy.
The Role of Fluorine: As the most electronegative element, fluorine's introduction into the benzene ring profoundly alters the molecule's electronic profile.[5][6] This has several critical consequences for drug design:
pKa Modulation: The strong electron-withdrawing nature of fluorine significantly increases the acidity of proximal functional groups, such as the sulfonamide proton (-SO₂NH₂).[7][8] This enhanced acidity can dramatically strengthen binding interactions with biological targets.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1][6][9]
Lipophilicity and Permeability: Fluorine substitution can fine-tune a molecule's lipophilicity, which is crucial for controlling its absorption, distribution, metabolism, and excretion (ADME) profile. This can enhance membrane permeability and improve oral bioavailability.[1][2][4][10]
The Role of the Benzenesulfonyl Group: This moiety is more than a simple linker. It serves multiple functions:
Structural Scaffold: It provides a rigid, well-defined three-dimensional structure for orienting other pharmacophoric groups.
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, facilitating strong interactions with protein targets.
Reactive Handle: The sulfur atom in its +6 oxidation state is highly electrophilic, making sulfonyl halides (chlorides and fluorides) key intermediates for synthesis and, more recently, for forming covalent bonds with protein residues.[11][12]
The combination of these features results in a molecular framework that is metabolically robust, capable of forming strong and specific target interactions, and synthetically versatile.
Synthetic Strategies and Methodologies
The synthesis of fluorinated benzene sulfonyl derivatives can be approached through various routes, depending on the desired substitution pattern and the availability of starting materials.
Core Synthesis: From Sulfonyl Chlorides and Acids
The most conventional methods involve the preparation of a fluorinated benzenesulfonyl chloride or fluoride intermediate, which can then be reacted with a nucleophile (e.g., an amine to form a sulfonamide).
From Sulfonyl Chlorides: A common and established method is the nucleophilic halogen exchange (Halex) reaction on a corresponding fluorinated benzenesulfonyl chloride using a fluoride salt like potassium fluoride (KF).[13]
From Sulfonic Acids: Sulfonic acids can be converted to their sulfonyl chloride or fluoride counterparts in a one-pot, two-step procedure, often using reagents like cyanuric chloride followed by a fluoride source like potassium bifluoride (KHF₂).[14][15]
From Thiols: Heteroaromatic thiols can undergo oxidative chlorination followed by a Cl-F exchange to yield the desired sulfonyl fluoride.[14]
Caption: General synthetic pathways to fluorinated benzene sulfonyl derivatives.
Experimental Protocol 1: Halogen Exchange for Sulfonyl Fluoride Synthesis
This protocol describes a typical procedure for converting a fluorinated benzenesulfonyl chloride to the corresponding sulfonyl fluoride.
Objective: To synthesize 4-fluorobenzenesulfonyl fluoride from 4-fluorobenzenesulfonyl chloride.
Materials:
4-fluorobenzenesulfonyl chloride
Potassium fluoride (anhydrous, spray-dried)
Sulfolane (aprotic polar solvent)
Dichloromethane (for extraction)
Deionized water
Procedure:
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere.
Charging Reagents: To the flask, add sulfolane, 4-fluorobenzenesulfonyl chloride (1.0 eq), and anhydrous potassium fluoride (2.0 eq).
Reaction: Heat the reaction mixture to 200°C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 5-6 hours.[13]
Workup: Cool the mixture to room temperature. Filter the salts and wash with dichloromethane.
Extraction: Dilute the filtrate with dichloromethane and wash with deionized water to remove the sulfolane. Separate the organic layer.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-fluorobenzenesulfonyl fluoride.
Causality: The use of a high-boiling aprotic polar solvent like sulfolane is critical to solubilize the potassium fluoride and to reach the high temperatures necessary to drive the nucleophilic substitution of chloride for fluoride.[13] An excess of KF is used to push the equilibrium towards the product.
Applications in Drug Discovery: Case Studies
The unique properties of fluorinated benzene sulfonyl derivatives have led to their successful application in several therapeutic areas.
Case Study: High-Affinity Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are a family of zinc metalloenzymes involved in processes like pH regulation.[8] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[8]
Mechanism of Action: Benzenesulfonamides are classic CA inhibitors. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and inhibiting the enzyme's catalytic activity.
The Fluorine Advantage: Introducing fluorine atoms onto the benzene ring significantly lowers the pKa of the sulfonamide N-H proton.[7] This pre-acidification means that at physiological pH, a larger fraction of the inhibitor is in the active anionic form, leading to a much stronger binding affinity (lower Ki or Kd value).[7][8] This effect is so pronounced that some fluorinated benzenesulfonamides exhibit picomolar affinity for their target isoforms.[8]
Caption: Fluorinated benzenesulfonamide binding to the CA active site zinc ion.
Table 1: Inhibitory Activity of Fluorinated vs. Non-Fluorinated Benzenesulfonamides
Data synthesized from multiple sources to illustrate the impact of fluorination.[8][16] The data clearly shows the dramatic increase in potency (from nano- to picomolar) achieved through strategic fluorination and substitution.[8]
Case Study: Covalent Inhibitors and SuFEx Chemistry
While most drugs are reversible inhibitors, covalent drugs form a permanent bond with their target, offering prolonged duration of action and high potency. Sulfonyl fluorides have recently emerged as premier "warheads" for this purpose.[11][12]
Expanding the Covalent Target Space: Traditional covalent warheads primarily target the nucleophilic thiol of cysteine residues. However, sulfonyl fluorides are uniquely reactive towards the nucleophilic side chains of lysine, tyrosine, and histidine.[11][12] This opens up a much larger portion of the proteome for covalent drug design.
Sulfur(VI) Fluoride Exchange (SuFEx): This concept, a new generation of click chemistry, describes the reliable and specific reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile (e.g., a protein's tyrosine -OH).[11] The S-F bond is remarkably stable under physiological conditions but can be activated to react with a proximal nucleophile in a binding pocket.[11] This "tunable reactivity" makes sulfonyl fluorides ideal for designing highly selective covalent inhibitors.
Caption: The Sulfur(VI) Fluoride Exchange (SuFEx) reaction for covalent inhibition.
Characterization and Analysis
The definitive characterization of novel fluorinated compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
The Power of ¹⁹F NMR: ¹⁹F NMR is an exceptionally powerful tool for analyzing these derivatives.[17]
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H NMR.
No Background: Since naturally occurring fluorinated compounds are virtually nonexistent in biological systems, there is no background signal, leading to clean, unambiguous spectra.[9]
Wide Chemical Shift Range: The chemical shifts are highly sensitive to the local electronic environment, making it an excellent probe for structural confirmation and for studying drug-protein interactions.[17]
Objective: To obtain a standard ¹⁹F NMR spectrum of a synthesized fluorinated benzenesulfonamide.
Procedure:
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Internal Standard: Add a small amount of an internal standard, such as hexafluorobenzene (HFB), for quantitative analysis if needed.[18]
Spectrometer Setup: On a high-field NMR spectrometer (e.g., 600 MHz), tune the fluorine probe.
Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Proton decoupling is often used to simplify the spectra by removing ¹H-¹⁹F coupling.
Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectrum to a known standard (e.g., CFCl₃ at 0 ppm).
Future Perspectives and Challenges
The field of fluorinated benzene sulfonyl derivatives continues to evolve rapidly. Future research will likely focus on:
Novel Synthetic Methods: Developing more efficient and selective late-stage fluorination techniques to modify complex molecules without complete resynthesis.[19]
Expanding the Target Space: Applying the principles of SuFEx chemistry to target other biomolecules, such as RNA and carbohydrates, which have been recently demonstrated as viable targets.[12]
Advanced Materials: Utilizing the stability and unique properties of these compounds in materials science and for the development of new diagnostic agents, particularly for ¹⁸F Positron Emission Tomography (PET) imaging.[2][3]
A key challenge will be to balance the beneficial properties of fluorination, such as metabolic stability, with potential environmental concerns regarding the persistence of some highly fluorinated organic compounds.
Conclusion
Fluorinated benzene sulfonyl derivatives represent a highly valuable and versatile class of molecules for drug discovery and development. The strategic incorporation of fluorine provides a predictable means to enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles. Their established success as enzyme inhibitors and their emerging role as highly selective covalent warheads through SuFEx chemistry ensure that they will remain a central focus of research for scientists aiming to develop the next generation of targeted therapeutics.
References
Akhtar, M. N., et al. (2022). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. PMC. [Link]
Čapkauskaitė, E., et al. (n.d.). Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. ResearchGate. [Link]
Dudutienė, V., et al. (2014). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PMC. [Link]
Dow Chemical Company. (1989). Process for the preparation of fluorinated benzene sulfonyl fluorides.
Chen, L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]
Krall, S. M., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. [Link]
Le Darz, A., et al. (2014). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Taylor & Francis Online. [Link]
El-Sawy, E. R., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
PCUK Produits Chimiques Ugine Kuhlmann. (1981). Process for preparing fluorobenzene-sulfonyl fluorides.
El-Sawy, E. R., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]
Ferreira, I. C. F., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
Wang, Z., et al. (2025). Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. Wiley Online Library. [Link]
Am Ende, C. W., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]
Kim, C. U., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. [Link]
Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]
Dudutiene, V., et al. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ResearchGate. [Link]
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]
Al-Suwaidan, I. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. [Link]
Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]
Lim, C., & Kim, S. (2016). Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. PMC. [Link]
Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
Am Ende, C. W., & Jones, A. J. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]
Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS Unipa. [Link]
Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
Ugraskan, V., et al. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. [Link]
Author. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed. [Link]
Joyce, A., & Hering, A. S. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]
Iqbal, N., et al. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia MDPI. [Link]
Moss, S. M., et al. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PMC. [Link]
Solubility of 1-Fluoro-3-(isobutylsulfonyl)benzene in organic solvents
Technical Guide: Solubility Profiling & Solvent Selection for 1-Fluoro-3-(isobutylsulfonyl)benzene Part 1: Executive Summary & Physicochemical Profile 1.1 The Compound at a Glance 1-Fluoro-3-(isobutylsulfonyl)benzene is...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Solubility Profiling & Solvent Selection for 1-Fluoro-3-(isobutylsulfonyl)benzene
Part 1: Executive Summary & Physicochemical Profile
1.1 The Compound at a Glance
1-Fluoro-3-(isobutylsulfonyl)benzene is a specialized aryl sulfone intermediate, likely utilized in the synthesis of agrochemicals or pharmaceutical scaffolds targeting G-protein coupled receptors (GPCRs) or enzyme inhibitors. Its solubility behavior is governed by the interplay between the highly polar sulfonyl group (
) and the lipophilic fluorinated aromatic ring coupled with an isobutyl chain.
1.2 Structural Analysis & Predicted Properties
To design effective solubility experiments, we must first deconstruct the molecule’s functional moieties:
Sulfonyl Group (
): A strong hydrogen bond acceptor and dipole driver. This moiety dictates high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in protic solvents.
Fluorine Atom (C-F): Located at the meta position, it increases lipophilicity (LogP) relative to the non-fluorinated parent while adding a dipole moment that enhances interaction with chlorinated solvents.
Isobutyl Chain: Adds significant steric bulk and lipophilicity, reducing water solubility to negligible levels (<10 mg/L predicted) and improving compatibility with ethers and aromatics.
Property
Predicted Value / Characteristic
Impact on Solubility
Physical State
Solid (Low Melting Point: 40–75°C)
Prone to "oiling out" in mixed solvents near MP.
LogP (Octanol/Water)
~2.2 – 2.8
Highly lipophilic; requires organic co-solvents for aqueous assays.
H-Bond Donors
0
No self-association; relies on solvent interaction.
H-Bond Acceptors
2 (Sulfonyl oxygens)
Excellent solubility in H-bond donor solvents (e.g., Alcohols, Chloroform).
Part 2: The Solubility Landscape
This section categorizes organic solvents based on their interaction efficiency with 1-Fluoro-3-(isobutylsulfonyl)benzene.
Chlorinated Solvents (DCM, Chloroform): Excellent. The electron-deficient aromatic ring and sulfone dipole align well with DCM. Ideal for extraction and transport.
Polar Aprotic (DMF, DMSO, NMP): Superior. These solvents solvate the sulfonyl group effectively. Expect solubility >200 mg/mL.
Ethers (THF, 2-MeTHF): Good to Excellent. The isobutyl group enhances compatibility here. Useful for Grignard or lithiation reactions involving this scaffold.
Tunable Solvents (Crystallization Candidates)
Esters (Ethyl Acetate, IPM): Moderate. Solubility is highly temperature-dependent, making EtOAc a prime candidate for cooling crystallization.
Alcohols (Methanol, Ethanol, IPA): Moderate/Low. The hydrophobic isobutyl/fluoro-phenyl domains resist dissolution at room temperature (RT), but solubility spikes at reflux.
Aromatics (Toluene, Xylene): Moderate. Good for azeotropic drying; solubility increases significantly with temperature.
Anti-Solvents (Precipitation & Yield Recovery)
Alkanes (Hexane, Heptane, Cyclohexane): Poor. The polarity of the sulfone group makes the compound immiscible or insoluble in pure alkanes. Used to drive precipitation.
Water: Insoluble. Strictly an anti-solvent.
Part 3: Experimental Protocols (Self-Validating Systems)
Do not rely on single-point data. Use these protocols to generate robust solubility curves for your specific lot/polymorph.
Figure 1: Step-by-step workflow for determining the solubility profile of the target sulfone.
Visualization 2: Solvent Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal solvent based on process intent.
Part 5: References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for solubility and crystallization).
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, 2nd Ed.; CRC Press, 2007 . (Theoretical basis for solvent selection).
Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Adv.[1][2][3][4] Drug Deliv. Rev.1997 , 23, 3-25. (LogP and solubility correlation).
Grant, D. J. W.; Higuchi, T. Solubility Behavior of Organic Compounds; Wiley-Interscience, 1990 . (Thermodynamic modeling of solubility).
Using 1-Fluoro-3-(isobutylsulfonyl)benzene as a Suzuki coupling partner
Application Note & Protocol Topic: A Guide to Employing 1-Fluoro-3-(isobutylsulfonyl)benzene as a Suzuki-Miyaura Coupling Partner Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic c...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: A Guide to Employing 1-Fluoro-3-(isobutylsulfonyl)benzene as a Suzuki-Miyaura Coupling Partner
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2] While traditionally reliant on aryl halides and triflates, the scope of electrophilic partners has expanded to include more robust and otherwise inert functional groups. This guide focuses on the use of aryl sulfones, specifically 1-Fluoro-3-(isobutylsulfonyl)benzene, as a competent electrophile in palladium-catalyzed Suzuki-Miyaura reactions. Aryl sulfones represent a class of stable, readily available coupling partners whose reactivity can be strategically harnessed for complex molecule synthesis, including iterative cross-coupling strategies.[3][4] This document provides a detailed overview of the mechanistic rationale, key reaction parameters, a step-by-step experimental protocol, and troubleshooting advice for researchers, scientists, and drug development professionals aiming to incorporate this methodology into their synthetic programs.
Mechanistic Rationale: Activating the C–S Bond
The canonical Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][5][6] When using an aryl halide, the reaction is initiated by the oxidative addition of a low-valent palladium(0) catalyst into the carbon-halogen (C-X) bond. In the case of aryl sulfones, the analogous, and typically turnover-limiting, step is the oxidative addition into the aryl carbon-sulfur (C–S) bond.[3][4]
Application Notes and Protocols: The Strategic Role of 1-Fluoro-3-(isobutylsulfonyl)benzene and its Analogs in the Synthesis of Modern Agrochemicals
For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides an in-depth exploration of the application of fluorinated benzenesulfonyl derivatives, with a speci...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the application of fluorinated benzenesulfonyl derivatives, with a specific focus on the potential of 1-fluoro-3-(isobutylsulfonyl)benzene and its structural analogs, in the synthesis of high-value agrochemicals. While direct, large-scale commercial synthesis of a specific agrochemical from 1-fluoro-3-(isobutylsulfonyl)benzene is not extensively documented in publicly available literature, its structural motifs are highly relevant to a significant class of modern herbicides: the sulfonylureas. This guide will use the synthesis of a representative sulfonylurea herbicide as a practical framework to detail the synthetic protocols, mechanistic underpinnings, and the critical role of the fluorinated phenylsulfonyl moiety in achieving desired herbicidal activity. The protocols and discussions are designed to be a valuable resource for researchers in agrochemical discovery and development.
Introduction: The Significance of Fluorinated Sulfonylureas in Agriculture
The introduction of fluorine into agrochemical candidates is a well-established strategy to enhance their efficacy and metabolic stability.[1] Fluorine's high electronegativity and small atomic size can significantly alter the physicochemical properties of a molecule, leading to improved membrane permeability, increased biological activity, and enhanced resistance to metabolic degradation by target organisms.[2]
Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high potency, low application rates, and selective weed control.[3] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The incorporation of a fluorinated phenyl group into the sulfonylurea scaffold can further enhance these desirable properties.
This guide will focus on the synthesis of a representative sulfonylurea herbicide containing a 3-fluorophenylsulfonyl moiety, a close structural analog to the isobutylsulfonyl derivative. The synthetic strategy will commence with the preparation of a key intermediate, 3-fluorobenzenesulfonyl chloride, and proceed through the formation of the sulfonylurea bridge.
Synthesis of the Key Intermediate: 3-Fluorobenzenesulfonyl Chloride
The synthesis of many sulfonylurea herbicides begins with the corresponding benzenesulfonyl chloride. In this representative example, we will detail the preparation of 3-fluorobenzenesulfonyl chloride from fluorobenzene.
Mechanistic Rationale
The key reaction is the electrophilic aromatic substitution (chlorosulfonation) of fluorobenzene. The fluorine atom is an ortho-, para-directing deactivator. However, due to steric hindrance from the fluorine atom at the ortho position, the major product of sulfonation is the para-substituted isomer, with the meta-substituted isomer formed as a significant, albeit lesser, component. The reaction with chlorosulfonic acid introduces the -SO₂Cl group onto the benzene ring.[4]
Experimental Protocol: Chlorosulfonation of Fluorobenzene
Materials:
Fluorobenzene
Chlorosulfonic acid
Dichloromethane (DCM)
Ice
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas), place chlorosulfonic acid (2.5 equivalents).
Cool the flask in an ice-water bath to 0-5 °C.
Slowly add fluorobenzene (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the desired 3-fluorobenzenesulfonyl chloride.[5]
Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis of a Representative Sulfonylurea Herbicide
The following protocol outlines the synthesis of a generic, yet representative, sulfonylurea herbicide from 3-fluorobenzenesulfonyl chloride and a heterocyclic amine, which are common building blocks for this class of compounds.[6]
Overall Synthetic Workflow
The synthesis proceeds in two main steps:
Formation of the Sulfonamide: Reaction of 3-fluorobenzenesulfonyl chloride with a heterocyclic amine.
Formation of the Sulfonylurea Bridge: Reaction of the sulfonamide with a phenyl carbamate.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of a sulfonylurea herbicide.
Step 1: Synthesis of the Fluorinated Sulfonamide
Materials:
3-Fluorobenzenesulfonyl chloride
2-Amino-4,6-dimethoxypyrimidine (or a similar heterocyclic amine)
Pyridine or triethylamine
Dichloromethane (DCM)
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Procedure:
Dissolve 2-amino-4,6-dimethoxypyrimidine (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane in a round-bottom flask.
Cool the mixture to 0 °C in an ice bath.
Add a solution of 3-fluorobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise to the cooled mixture.
Allow the reaction to stir at room temperature overnight.
Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude sulfonamide.
The product can be purified by recrystallization or column chromatography.
Step 2: Formation of the Sulfonylurea Bridge
Materials:
Fluorinated sulfonamide from Step 1
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate (or a similar carbamate)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Acetonitrile
Procedure:
To a solution of the fluorinated sulfonamide (1 equivalent) in acetonitrile, add DBU (1.5 equivalents).
Stir the mixture at room temperature for 30 minutes.
Add phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate (1.2 equivalents) to the reaction mixture.
Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture and dilute it with water.
Acidify the mixture with 1 M HCl to precipitate the product.
Filter the solid, wash with water, and dry under vacuum to obtain the final sulfonylurea herbicide.[7]
Structure-Activity Relationship and the Role of the Isobutyl Group
While we have used a simplified 3-fluorophenylsulfonyl moiety in our representative synthesis, the isobutyl group in the original topic compound, 1-fluoro-3-(isobutylsulfonyl)benzene, would play a significant role in the properties of a resulting agrochemical.
Lipophilicity: The isobutyl group would increase the lipophilicity of the molecule. This can enhance its ability to penetrate the waxy cuticle of plant leaves, potentially leading to improved uptake and systemic movement within the plant.
Metabolic Stability: The branched alkyl chain of the isobutyl group might influence the metabolic stability of the compound in the target weed species, potentially leading to a longer half-life and sustained herbicidal activity.
Binding Affinity: The size and shape of the isobutyl group could affect the binding of the herbicide to the active site of the ALS enzyme, thereby influencing its potency.
Data Presentation: Representative Yields and Purity
The following table summarizes typical yields and purity data for the synthesis of a representative sulfonylurea herbicide, based on literature precedents.
Step
Product
Typical Yield (%)
Typical Purity (%) (by HPLC)
1
3-Fluorobenzenesulfonyl Chloride
60-75
>95
2
Fluorinated Sulfonamide
85-95
>98
3
Sulfonylurea Herbicide
80-90
>98
Conclusion
While a direct and widespread application of 1-fluoro-3-(isobutylsulfonyl)benzene in the synthesis of a named commercial agrochemical is not readily found in the public domain, its structural features are highly pertinent to the design of modern herbicides. The protocols and discussions presented in this guide, using a closely related and synthetically accessible analog, provide a robust framework for researchers engaged in the synthesis and optimization of sulfonylurea herbicides and other agrochemicals. The strategic incorporation of a fluorinated sulfonylbenzene moiety is a proven approach to enhance the biological performance of active ingredients, and the principles outlined herein are broadly applicable to the field of agrochemical discovery.
References
University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. [Link][8]
Career Henan Chemical Co. (n.d.). 3-FLUOROBENZENESULFONYL CHLORIDE. [Link][2]
Google Patents. (n.d.). Liquid sulfonylurea herbicide formulations. [6]
Google Patents. (n.d.). Sulfonylurea salts as herbicides. [9]
Google Patents. (n.d.). Novel synthesis method of sulfonylurea weedicide. [7]
Application Note: Precision Functionalization of the Isobutyl Group in Aryl Sulfones
Executive Summary The isobutyl group ( ) attached to an aryl sulfone presents a unique "bimodal" reactivity landscape. It offers a distinct choice between anionic -functionalization (driven by the acidity of the sulfone...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isobutyl group (
) attached to an aryl sulfone presents a unique "bimodal" reactivity landscape. It offers a distinct choice between anionic -functionalization (driven by the acidity of the sulfone -protons) and radical-mediated remote functionalization (driven by polarity-matched Hydrogen Atom Transfer).
This guide provides validated protocols for modifying the isobutyl chain to access novel chemical space in drug discovery. We move beyond generic alkylation to focus on high-fidelity methodologies: Cryogenic
-Lithiation for proximal modification and Decatungstate-Photocatalyzed C–H Activation for remote () derivatization.
Strategic Analysis: The Reactivity Landscape
To functionalize the isobutyl group effectively, one must understand the electronic "field effect" of the sulfone moiety. The sulfone (
) is a strong Electron-Withdrawing Group (EWG) that polarizes the alkyl chain.
Reactivity Map
The isobutyl group contains three distinct types of C–H bonds. Their reactivity is dictated by the interplay of steric accessibility and electronic activation.
Figure 1: Reactivity profile of the isobutyl sulfone scaffold. The sulfone group creates a "dead zone" for electrophilic radicals at the
-position while activating it for deprotonation.
The Mechanistic Divergence
Path A (Anionic): The
-protons are acidic (). Strong bases (n-BuLi) generate a stable -sulfonyl carbanion, which acts as a nucleophile.
Path B (Radical): Electrophilic radicals (e.g., from TBADT or Selectfluor) seek electron-rich C–H bonds. The sulfone makes the
-position electron-deficient (polarity mismatch). Consequently, radical abstraction occurs preferentially at the remote (primary) or (tertiary) positions.
Protocol A: Proximal Modification via
-Lithiation
Objective: Installation of electrophiles (alkyl halides, aldehydes, deuterium) at the
-methylene position.
Mechanistic Insight
The isobutyl group is bulky. While
-deprotonation is kinetically rapid, the subsequent electrophilic trapping can be sluggish due to the adjacent branching at the -position. To prevent the "Ramberg-Bäcklund" rearrangement (extrusion of ) or elimination to vinyl sulfones, temperature control is non-negotiable.
Step-by-Step Protocol
Reagents:
Substrate: Aryl isobutyl sulfone (
equiv)
Base:
-Butyllithium ( equiv, 2.5 M in hexanes)
Solvent: Anhydrous THF (0.2 M concentration)
Electrophile: Methyl Iodide, Benzyl Bromide, or
( equiv)
Procedure:
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Solvation: Charge with Aryl isobutyl sulfone and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
Critical: Do not use ice/salt (-20 °C); higher temperatures promote side reactions.
Deprotonation: Add
-BuLi dropwise via syringe over 10 minutes.
Observation: A color change (often yellow or pale orange) indicates the formation of the
-sulfonyl carbanion.
Aging: Stir at -78 °C for 30 minutes to ensure complete deprotonation.
Trapping: Add the electrophile (neat or in minimal THF) dropwise.
Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
Note: For bulky electrophiles, warming to Room Temperature (RT) may be required after the initial mixing at low temp.
Quench: Quench with saturated aqueous
. Extract with EtOAc, dry over , and concentrate.
Data Validation:
NMR: Look for the disappearance of the
-CH2 doublet (approx. 3.0 ppm) and appearance of a multiplet (chiral center formation).
Protocol B: Remote Functionalization via Photocatalysis (HAT)
Objective: Site-selective alkylation/arylation at the remote
-position (primary methyl groups) using Hydrogen Atom Transfer (HAT).
Mechanistic Insight
Direct functionalization of the unactivated
-C(sp³)–H bond requires a catalyst that can abstract a hydrogen atom based on polarity matching. Tetrabutylammonium Decatungstate (TBADT) is the catalyst of choice. Upon UV/Blue light excitation, the excited state () is a powerful electrophilic radical. It avoids the electron-poor -position (near the sulfone) and targets the more electron-rich, sterically accessible -methyl groups.
Workflow Diagram
Figure 2: Photocatalytic workflow for remote C-H functionalization using TBADT.
Step-by-Step Protocol
Reagents:
Substrate: Aryl isobutyl sulfone (
equiv)
Photocatalyst: TBADT (
equiv / 2 mol%)
Radical Trap: Methyl acrylate or Acrylonitrile (
equiv) - Giese Acceptor
Solvent: Acetonitrile (
M)
Light Source: 365 nm or 390 nm LED (high power, e.g., Kessil lamp)
Procedure:
Preparation: In a Pyrex reaction tube (UV transparent), dissolve the sulfone, TBADT, and the radical trap in Acetonitrile.
Note: TBADT is air-robust, but the radical intermediate is oxygen-sensitive.
Degassing: Sparge the solution with Nitrogen or Argon for 15 minutes. This is critical to prevent oxygen from quenching the carbon radical.
Irradiation: Seal the tube and irradiate with 365 nm LEDs under vigorous stirring. A fan should be used to keep the reaction at ambient temperature (approx. 25-30 °C).
Monitoring: Reaction times vary from 12 to 24 hours. Monitor by LC-MS for the consumption of starting material.
Workup: Evaporate the solvent. Purification via silica gel chromatography is usually required to separate the product from excess Michael acceptor.
Comparative Data & Troubleshooting
Reaction Selectivity Matrix
Parameter
Protocol A (-Lithiation)
Protocol B (Remote HAT)
Target Site
-Methylene ()
-Methyl () / -Methine
Mechanism
Anionic (Nucleophilic)
Radical (Electrophilic)
Key Reagent
-BuLi / LDA
TBADT / Light
Limiting Factor
Steric bulk of electrophile
Stability of radical trap
Major Byproduct
Vinyl sulfone (Elimination)
Oligomers of acrylate (if trap polymerizes)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Protocol A: Low Yield
Incomplete deprotonation
Ensure temp is -78 °C; increase deprotonation time to 45 min.
Protocol A: Elimination
Warming too fast
Keep reaction < -20 °C until quench; use less hindered base (LDA).
Protocol B: No Reaction
Oxygen quenching
Increase sparging time; ensure reaction vessel seal is airtight.
Protocol B: Polymerization
Excess radical trap
Add radical trap via syringe pump (slow addition) during irradiation.
References
Fundamentals of Sulfone Acidity:
Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan.
[Link]
Photocatalytic Alkylation (TBADT Protocol):
Fagnoni, M., Dondi, D., Ravelli, D., & Albini, A. (2007). Photocatalysis for the Formation of the C-C Bond. Chemical Reviews.
[Link]
Remote C-H Functionalization of Sulfones:
Schultz, D. M., & Yoon, T. P. (2014). Solar Synthesis: Prospects in Visible Light Photocatalysis. Science.
[Link]
Safety in Organolithium Chemistry:
Schwindt, M. A., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
[Link]
Recent Advances in Sulfone Functionalization:
Liu, T., et al. (2018).[1] Photocatalytic Synthesis of Alkyl Sulfones via Direct C(sp3)–H Bond Functionalization. Organic Letters.
[Link]
Application Note: 1-Fluoro-3-(isobutylsulfonyl)benzene in Inhibitor Design
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic implementation of 1-Fluoro-3-(isobutylsulfonyl)benzene as a bioisostere to resolve metabolic instability an...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic implementation of 1-Fluoro-3-(isobutylsulfonyl)benzene as a bioisostere to resolve metabolic instability and potency issues in lead compounds.
Executive Summary
In modern inhibitor design, the sulfonyl-benzene scaffold serves as a robust bioisostere for carboxylic acids, amides, and labile sulfonamides. The specific derivative 1-Fluoro-3-(isobutylsulfonyl)benzene combines three critical design elements:
The Sulfone (
): A non-hydrolyzable hydrogen bond acceptor that mimics the geometry of carbonyls/sulfonamides without the enzymatic liability.
The Fluorine (C-1 position): A metabolic block that prevents oxidative metabolism (CYP450) at the vulnerable phenyl position while modulating electronic properties (
-inductive effect).
The Isobutyl Group: A bulky, hydrophobic moiety designed to fill lipophilic pockets (e.g., the P1/P2 pockets of proteases or the hydrophobic back-cleft of kinases).
This guide provides the rationale, synthetic pathway, and validation protocols for integrating this fragment into your drug discovery campaign.
Scientific Rationale: The "Fluorine-Sulfone" Bioisostere
Bioisosteric Replacement Strategy
When a lead compound containing a sulfonamide (
) or amide () exhibits poor half-life () or toxicity due to reactive metabolites, the aryl sulfone offers a stable alternative.
Feature
Sulfonamide / Amide (Parent)
Aryl Sulfone (Bioisostere)
Impact
Metabolic Stability
Low (Hydrolysis/N-dealkylation)
High (Chemically inert)
Extends and reduces clearance.
H-Bonding
Donor & Acceptor
Acceptor Only
Removes donor penalty if not required; improves membrane permeability.
Geometry
Tetrahedral / Planar
Tetrahedral
Mimics transition states of hydrolytic enzymes.
Toxicity
Potential Aniline formation
Low
Avoids toxic "structural alerts."
The Role of the C-1 Fluorine
The fluorine atom at the meta position (relative to the sulfone) serves two functions:
Metabolic Blocking: It prevents aromatic hydroxylation at the C-1 position, a common clearance pathway for phenyl rings.
Electronic Modulation: Fluorine is highly electronegative (
). It withdraws electron density from the ring, increasing the acidity of any remaining adjacent protons (if applicable) and altering the quadrupole moment to favor orthogonal interactions with protein carbonyls [1].
Experimental Protocol: Synthesis
Objective: Synthesize 1-Fluoro-3-(isobutylsulfonyl)benzene from commercially available precursors.
Reaction Scheme Visualization
The following diagram outlines the two-step synthesis: Thioether formation followed by Oxidation.
Caption: Two-step synthetic pathway transforming 3-fluorothiophenol into the target sulfone via thioether alkylation and mCPBA oxidation.
Detailed Methodology
Step 1: Thioether Formation (Alkylation)
Rationale: Direct nucleophilic substitution (
) is preferred over Friedel-Crafts due to the meta-directing nature of the sulfonyl group, which would make direct sulfonylation difficult to control regiospecifically.
Dissolve the thioether (1.0 eq) in DCM (0.1 M concentration). Cool to 0°C (ice bath).
Add mCPBA (2.5 eq) portion-wise over 15 minutes. Caution: Exothermic.
Allow to warm to Room Temperature (RT) and stir for 3 hours.
Monitor: LCMS should show mass
. Ensure no sulfoxide intermediate () remains.
Quench: Add 10% aqueous
to destroy excess peroxide (starch-iodide test to confirm).
Workup: Wash organic layer with Sat.
(x3) to remove m-chlorobenzoic acid byproduct.
Isolation: Dry (
) and concentrate. Recrystallize from EtOH/Hexane if necessary.
Validation Protocols (Self-Validating Systems)
Once synthesized, the fragment must be validated for physicochemical properties before incorporation into the larger inhibitor scaffold.
Lipophilicity Assessment (LogD)
Context: The isobutyl group increases lipophilicity. You must ensure the LogD remains within the "Drug-Like" range (1.0 – 3.5).
Protocol:
Method: Shake-flask method (Octanol/PBS pH 7.4).
Quantification: HPLC-UV (254 nm).
Calculation:
.
Acceptance Criteria: Target LogD < 4.0. If > 4.0, consider shortening the isobutyl chain to isopropyl or ethyl.
Metabolic Stability (Microsomal Assay)
Context: Verify that the Fluorine atom effectively blocks metabolism.
Protocol:
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
Control: Non-fluorinated analog (3-(isobutylsulfonyl)benzene).
Timepoints: 0, 15, 30, 60 min at 37°C.
Analysis: LC-MS/MS (monitor parent depletion).
Success Metric: The fluorinated compound should show
improvement in intrinsic clearance () compared to the non-fluorinated control [2].
Strategic Integration Workflow
Use the following decision tree to determine when to deploy this specific bioisostere in your SAR (Structure-Activity Relationship) campaign.
Caption: Decision matrix for transitioning from labile amide/sulfonamide leads to the robust fluorophenyl sulfone bioisostere.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Shao, P. P., et al. (2012). Improved CaV2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide.[1] ACS Medicinal Chemistry Letters, 3(10), 830–833.
Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5.
Technical Support Center: Sulfone & Sulfoxide Separation
The following technical guide addresses the separation and purification of sulfone ( ) and sulfoxide ( ) byproducts. This content is structured for research scientists requiring high-purity isolation of these species, of...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the separation and purification of sulfone (
) and sulfoxide () byproducts. This content is structured for research scientists requiring high-purity isolation of these species, often generated simultaneously during sulfide oxidation or metabolic degradation studies.
Current Status: Operational
Role: Senior Application Scientist
Topic: Resolution of S-Oxidation Mixtures (Sulfone/Sulfoxide/Sulfide)
Diagnostic Triage: Characterizing Your Mixture
"I have a crude reaction mixture. How do I quickly determine the ratio and best separation strategy?"
Before attempting purification, you must define the physicochemical landscape of your mixture. Sulfones and sulfoxides share structural motifs but exhibit distinct polarity and solubility behaviors that drive separation logic.
Quick Diagnostic Protocol
Feature
Sulfoxide ()
Sulfone ()
Diagnostic Implication
Silica Affinity
High (Strong H-bond acceptor)
Moderate (Weaker H-bond acceptor)
Sulfoxides elute after sulfones on Normal Phase.
C18 Affinity
Low (More polar/hydrophilic)
High (Less polar/hydrophobic)
Sulfoxides elute before sulfones on Reverse Phase.
Water Solubility
Generally Higher
Generally Lower
Sulfoxides may wash out in aqueous workup; Sulfones often precipitate.
IR Signature
Strong band ~1030–1070 cm⁻¹
Two bands: ~1120–1160 cm⁻¹ (sym) & ~1300–1360 cm⁻¹ (asym)
Use IR to confirm functional group presence.
TLC Visualization
Stains with KMnO₄ (oxidizes to sulfone)
Inert to KMnO₄; Use UV or Iodine
Differential staining can identify the spots.
Scientist’s Note: A common error is misidentifying the sulfoxide as the sulfone on TLC because sulfones are often less polar on silica than expected. Always verify the "lower spot" is the sulfoxide.
Chromatographic Separation Guides
"My peaks are overlapping. How do I achieve baseline resolution?"
Chromatography is the gold standard for separating these species. The choice of stationary phase inverts the elution order, offering orthogonal selectivity.
A. Normal Phase Chromatography (Flash/Silica)
Mechanism: Separation is driven by Hydrogen Bonding. Sulfoxides are potent Lewis bases (S=O bond is highly polarized,
) and interact strongly with acidic silanols. Sulfones, despite having two oxygens, are less basic and elute earlier.
Elution Order: Sulfide (Fastest)
Sulfone Sulfoxide (Slowest/Tailing)
Troubleshooting "The Streak": Sulfoxides notoriously tail on silica.
Fix: Add 1–5% Methanol to your eluent (e.g., DCM:MeOH). The methanol caps active silanols and sharpens the sulfoxide peak.
Fix: Use a gradient starting with high non-polar solvent (Hexane/EtOAc) to elute the sulfone, then switch to a polar wash (DCM/MeOH) to "push" the sulfoxide off.
B. Reverse Phase Chromatography (HPLC/C18)
Mechanism: Separation is driven by Hydrophobicity.[1] The additional oxygen on the sulfone makes it slightly bulkier but generally less polar/more hydrophobic than the highly dipolar sulfoxide in aqueous environments.
Elution Order: Sulfoxide (Fastest)
Sulfone Sulfide (Slowest)
Method Development:
Mobile Phase: Water/Acetonitrile gradients are standard.
pH Control: Sulfoxides are not significantly ionizable in the pH 2–8 range, so pH buffers are less critical for the sulfur center itself but essential if
groups contain ionizable amines/acids.
Decision Workflow Diagram
The following logic gate helps you select the correct purification mode based on your scale and mixture complexity.
Figure 1: Decision tree for selecting separation modality based on scale and mixture characteristics.
Scalability & Non-Chromatographic Methods
"I have 50 grams of material. Chromatography is too expensive. Can I use extraction or crystallization?"
For process-scale separation, leverage the solubility differences.
A. Crystallization (The "Free" Purification)
Sulfones are often highly crystalline solids with high melting points, whereas sulfoxides can be low-melting solids or oils due to their difficulty in packing (chiral centers in sulfoxides can inhibit lattice formation).
Protocol: Dissolve the mixture in hot Ethanol or Ethyl Acetate. Upon cooling, the sulfone is statistically more likely to crystallize out first.
Anti-solvent: Dissolve in minimal DCM, then slowly add Hexane. The sulfone (less soluble in alkanes than the starting sulfide, but often more crystallizable than the sulfoxide) may precipitate.
B. Solubility Washing
If the sulfoxide is the impurity and your sulfone is the product:
Dissolve the crude solid in a non-polar solvent (Ether or Toluene).
Wash with Water or 1M HCl .
Mechanism: Sulfoxides are significantly more water-soluble (and protonatable on the oxygen in strong acid) than sulfones. The sulfoxide partitions into the aqueous layer, leaving the pure sulfone in the organic layer.
Analytical Validation (QC)
"I think I separated them. How do I prove it?"
You must validate purity using orthogonal analytical techniques. Do not rely on TLC alone.[2]
NMR Spectroscopy (¹H)
The oxidation state of the sulfur atom exerts a deshelding effect on the
-protons (protons on the carbon attached to the sulfur).
Trend: Acidity and Chemical Shift (
) increase with oxidation state.
Reference Shifts (Approximate):
Sulfide (
-H): 2.1 – 2.5 ppm
Sulfoxide (
-H): 2.6 – 3.0 ppm
Sulfone (
-H): 3.0 – 3.5 ppm
Validation: Look for the disappearance of the upfield sulfoxide peaks and the integration of the downfield sulfone peaks (or vice versa).
Mass Spectrometry (MS)[3]
Sulfoxide:
Sulfone:
Fragmentation Note: Sulfoxides often undergo a characteristic loss of oxygen (M-16) or alkene elimination (Cope elimination type) in the source, which can be confusing. Sulfones are generally more stable but can lose
.
FAQ: Troubleshooting Common Issues
Q: My sulfoxide is decomposing on the silica column. What is happening?A: Sulfoxides can undergo Pummerer-type rearrangements or disproportionation under acidic conditions (acidic silica).
Solution: Neutralize your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexane before loading your sample.
Q: I cannot separate the enantiomers of my chiral sulfoxide from the sulfone.A: This is a trick question—sulfones are achiral (unless the R group is chiral). Separation of the sulfoxide enantiomers requires a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H). Separation of the sulfoxide from the sulfone should still be achievable on standard silica or C18.
Q: Can I chemically convert the impurity to make separation easier?A: Yes.
Scenario: You want the Sulfone , but have 10% Sulfoxide remaining.
Fix: Treat the mixture with excess oxidant (e.g., m-CPBA or
) to force all sulfoxide to sulfone.
Scenario: You want the Sulfoxide , but have Sulfide remaining.
Fix: This is harder. You cannot easily "selectively oxidize" just the sulfide in the presence of sulfoxide without over-oxidizing. You must rely on chromatography.
References
Chemical Shifts & NMR Characteriz
Title: 1H Chemical Shifts in NMR.[3] Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones.
Source: National Institutes of Health (PubMed) / Magn Reson Chem.
Technical Support Center: Aryl Sulfone Recrystallization
Welcome to the Advanced Technical Support Center for aryl sulfone purification. Aryl sulfones ( or ) possess unique physicochemical properties—specifically, a highly polar, rigid sulfonyl core flanked by lipophilic aroma...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for aryl sulfone purification. Aryl sulfones (
or ) possess unique physicochemical properties—specifically, a highly polar, rigid sulfonyl core flanked by lipophilic aromatic rings. This structural dichotomy often results in extreme solubility profiles: they are typically hyper-soluble in polar aprotic/halogenated solvents and completely insoluble in non-polar hydrocarbons.
As a result, identifying a single ideal recrystallization solvent is rare, and chemists must rely on binary solvent/antisolvent systems. This guide provides mechanistic troubleshooting, self-validating protocols, and thermodynamic insights to help you overcome common crystallization failures such as oiling out and polymorphism.
Use the following decision matrix to establish your baseline solvent system and diagnose phase separation issues before they ruin your yield.
Diagnostic workflow for aryl sulfone solvent selection and oiling-out resolution.
Core Troubleshooting Guides (FAQs)
Q1: My aryl sulfone is forming a milky emulsion ("oiling out") upon cooling instead of crystallizing. Why is this happening, and how do I fix it?
Mechanistic Insight: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the saturation point of your solution is reached at a temperature above the melting point of the crude solute[1]. Because impurities dramatically depress the melting point of a solid[2], the sulfone separates as a liquid droplet rather than a rigid crystal lattice. These product-rich droplets exhibit high molecular mobility and act as an excellent solvent for unwanted impurities, completely defeating the purification process[3]. Furthermore, oiling out from a solvent mixture often happens because the separating solute causes the binary solvent system to demix[1].
The Fix:
Thermodynamic Adjustment: Return the flask to the heat source until the oil completely redissolves. Add a small volume (5-10%) of your "good" solvent (e.g., EtOAc or DCM). This lowers the concentration, thereby depressing the saturation temperature below the melting point of the crude oil[2].
Kinetic Control: Cool the solution exceptionally slowly. Oiling out often occurs because the rate of phase separation outpaces the rate of crystal nucleation[1].
Seeding: Introduce a pure seed crystal of the sulfone just above the expected nucleation temperature to bypass the kinetic barrier of primary nucleation[1].
Q2: I successfully avoided oiling out, but my recovered yield is abysmal (<20%). Is my product lost?
Mechanistic Insight: A poor yield usually indicates a flawed temperature coefficient in your solvent system—meaning the sulfone remains highly soluble even at 0°C. This happens when the ratio of "good" solvent to antisolvent is too high, or an excessive amount of total solvent was used during the initial dissolution phase[2].
The Fix: Do not discard the filtrate (mother liquor). You can validate if the product is still in solution by dipping a glass stirring rod into the mother liquor and allowing the solvent to evaporate in the fume hood. If a heavy, white residue forms on the rod, a massive amount of your sulfone is still dissolved[2]. Transfer the mother liquor to a rotary evaporator, remove 50-70% of the solvent volume, and repeat the cooling process.
Q3: The melting point and solubility of my recrystallized sulfone vary wildly between batches, even though NMR shows high purity. What is going wrong?
Mechanistic Insight: You are experiencing crystal polymorphism. Sulfones and related sulfonamides are notorious for forming multiple polymorphic structures due to the conformational flexibility (dihedral angles) around the
linkage and the varying dipole-dipole interactions in the crystal lattice[4]. Different solvent systems—or even different cooling rates—can trigger solvent-induced crystallization of distinct kinetic or thermodynamic polymorphs[5].
The Fix: Standardize your solvent system and cooling ramp rate. If you need the thermodynamically stable polymorph (which has the highest melting point and lowest solubility), allow the crystallization to proceed slowly over 24-48 hours at room temperature before applying an ice bath.
Quantitative Data: Optimal Binary Solvent Systems for Aryl Sulfones
When single solvents fail, binary systems (Solvent/Antisolvent) are required. The table below summarizes empirically validated solvent pairs for aryl sulfones, balancing polarity to prevent LLPS.
Solvent System (Good / Anti)
Typical Vol. Ratio
Boiling Points (°C)
Polarity Index (Good/Anti)
Mechanistic Outcome & Use Case
EtOAc / Hexanes
1:2 to 1:5
77 / 68
4.4 / 0.1
Standard First-Line: Excellent for diaryl sulfones. Similar boiling points prevent selective evaporation during heating.
DCM / Methanol
1:3 to 1:6
39 / 65
3.1 / 5.1
High-Crystallinity Targets: Best for highly rigid sulfones that are only soluble in halogenated organics.
Toluene / Heptane
1:1 to 1:3
110 / 98
2.4 / 0.1
High-Temp Crystallization: Ideal for avoiding protic solvent trapping (solvate formation) in the crystal lattice.
Ethanol / Water
3:1 to 10:1
78 / 100
5.2 / 9.0
Polar Heteroaryl Sulfones: High temperature coefficient, but highly prone to oiling out if cooled too rapidly.
Experimental Protocol: The Self-Validating Mixed-Solvent Crystallization
To ensure reproducibility and prevent user error, this protocol incorporates built-in validation checks at every critical phase transition.
Step 1: Saturated Dissolution
Place the crude aryl sulfone in an Erlenmeyer flask. Add a magnetic stir bar.
Heat your chosen "good" solvent (e.g., EtOAc) to a gentle boil on a hot plate.
Add the hot solvent dropwise to the crude solid while swirling, until the solid just dissolves.
Validation Check: The solution must be completely transparent. If the solution remains persistently cloudy despite excess solvent, insoluble impurities (e.g., silica gel, inorganic salts) are present. Perform a hot gravity filtration before proceeding.
Step 2: Antisolvent Titration
Keep the solution at a gentle boil.
Begin adding the hot antisolvent (e.g., Hexanes) dropwise.
Validation Check: Stop adding antisolvent the exact moment a faint, milky turbidity persists in the solution after swirling. This visual cue confirms the thermodynamic saturation point has been reached.
Step 3: Clarification (The Anti-Oiling Step)
Add the "good" solvent back into the flask, drop by drop, until the solution turns perfectly clear again.
Validation Check: The solution must be 100% clear at the boiling point. This slight excess of good solvent provides a kinetic buffer, ensuring the sulfone does not immediately oil out the moment it is removed from the heat[2].
Step 4: Thermodynamic Cooling
Remove the flask from the heat source. Place it on a cork ring (to insulate the bottom) and cover the mouth with a watch glass.
Allow it to cool completely undisturbed to room temperature.
Validation Check: Distinct geometric crystal lattices should be visible. If an oil forms at the bottom, immediately return to Step 1 and increase the ratio of the good solvent[2].
Once at room temperature, transfer to an ice-water bath for 15 minutes to maximize yield.
Step 5: Yield Verification
Isolate the crystals via vacuum filtration (Büchner funnel).
Validation Check: Dip a glass stirring rod into the filtered mother liquor and let it air dry[2]. If a thick white crust forms, your temperature coefficient was poorly optimized. Evaporate the mother liquor to half-volume and run a second crop crystallization.
Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo. 3
KiloMentor. "The Problem of Oiling Out in Chemical Process Development". KiloMentor Blog. 1
Canadian Science Publishing. "Polyethersulfone polymers and oligomers — Morphology and crystallization". Canadian Journal of Chemistry. 5
PMC. "Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations". National Institutes of Health. 4
Technical Support Center: Purification of 1-Fluoro-3-(isobutylsulfonyl)benzene
Welcome to the technical support guide for the chromatographic purification of 1-Fluoro-3-(isobutylsulfonyl)benzene. This document provides field-proven insights, step-by-step protocols, and robust troubleshooting advice...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the chromatographic purification of 1-Fluoro-3-(isobutylsulfonyl)benzene. This document provides field-proven insights, step-by-step protocols, and robust troubleshooting advice tailored for researchers and drug development professionals. Our goal is to empower you to achieve high-purity material efficiently by understanding the principles behind the practice.
Section 1: Foundational Concepts & Method Development (FAQ)
This section addresses the preliminary questions essential for designing a successful purification strategy.
Q1: What are the key physicochemical properties of 1-Fluoro-3-(isobutylsulfonyl)benzene that influence its purification?
Answer: Understanding the molecule's structure is the first step in developing a purification method. 1-Fluoro-3-(isobutylsulfonyl)benzene is a moderately polar aromatic sulfone. Its key features are:
The Sulfonyl Group (-SO₂-): This is a highly polar, electron-withdrawing group that acts as a strong hydrogen bond acceptor. This feature dominates the polarity of the molecule and dictates its strong interaction with a polar stationary phase like silica gel.[1][2]
The Fluorobenzene Moiety: This part of the molecule is relatively non-polar and contributes to its solubility in common organic solvents like dichloromethane and ethyl acetate.
The Isobutyl Group: This is a non-polar, aliphatic chain that slightly decreases the overall polarity of the molecule compared to a methyl or ethyl sulfone.
Based on this structure, the compound is an ideal candidate for normal-phase chromatography, where it will be well-retained on silica gel and can be eluted with solvent systems of intermediate polarity.[3]
Q2: How do I select the appropriate stationary and mobile phases for this purification?
Answer: The choice of stationary and mobile phases is critical for achieving good separation.
Stationary Phase: Standard flash-grade silica gel (SiO₂, 230-400 mesh, 60 Å pore size) is the recommended stationary phase.[4][5] Its polar surface, rich in silanol groups (Si-OH), will interact strongly with the sulfonyl group of your target compound.[6] For routine purifications, there is typically no need to consider alternatives like alumina unless you confirm compound degradation on silica.[7]
Mobile Phase (Eluent): A binary solvent system consisting of a non-polar solvent and a more polar solvent is standard. The most common and effective system for compounds of this polarity is a mixture of ethyl acetate (EtOAc) and hexanes (or petroleum ether).[1][4]
Hexanes (non-polar) act as the weak solvent, allowing the compound to adsorb to the silica.
Ethyl acetate (polar) is the strong solvent; it competes with your compound for the binding sites on the silica gel, causing it to move down the column.[8]
By adjusting the ratio of EtOAc to hexanes, you can precisely control the elution speed and separation of your compound from impurities.
Q3: What is the standard procedure for developing an effective separation method using Thin-Layer Chromatography (TLC)?
Answer: TLC is an indispensable tool for quickly and inexpensively optimizing your mobile phase before committing to a large-scale column.[9] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of 0.25-0.35 .[9]
Step-by-Step TLC Protocol:
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also prepare solutions of your starting materials if available, to help identify spots on the TLC plate.
Prepare the TLC Chamber: Add your chosen solvent system (e.g., 20% EtOAc/Hexanes) to a developing chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper to ensure the atmosphere is saturated with solvent vapors, which leads to better and more reproducible results.[9]
Spot the Plate: Using a capillary tube, carefully spot your crude mixture and any reference standards onto the baseline of a silica gel TLC plate.
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to ascend via capillary action until it is about 1 cm from the top.[1]
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
Calculate Rf and Optimize:
Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
If Rf < 0.25 , your compound is moving too slowly. Increase the polarity of the mobile phase by adding more ethyl acetate (e.g., try 30% or 40% EtOAc/Hexanes).
If Rf > 0.35 , your compound is moving too quickly. Decrease the polarity by reducing the amount of ethyl acetate (e.g., try 10% or 15% EtOAc/Hexanes).
Continue this iterative process until you achieve the target Rf value.
Section 2: Recommended Purification Protocol
This protocol assumes a starting scale of ~1 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials:
Crude 1-Fluoro-3-(isobutylsulfonyl)benzene
Flash Silica Gel (230-400 mesh)
Solvents: Hexanes, Ethyl Acetate (HPLC Grade)
Glass chromatography column (~40-50 mm diameter)
Collection tubes, TLC plates, and visualization equipment
Methodology:
Column Packing (Slurry Method):
Place a plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.[5]
In a beaker, prepare a slurry of ~40-50 g of silica gel in your optimized mobile phase (e.g., 20% EtOAc/Hexanes).
Pour the slurry into the column. Use gentle air pressure or tap the column to ensure even packing and remove any air bubbles.[10]
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading (Dry Loading Recommended):
Dissolve your crude material (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
Add ~2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
Carefully add your mobile phase to the column.
Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.
Collect fractions (e.g., 15-20 mL per tube) sequentially.
Fraction Analysis:
Analyze the collected fractions by TLC to identify which ones contain your pure product. Spot every few fractions on a single TLC plate.
Combine the pure fractions that show a single spot corresponding to your product's Rf.
Solvent Removal:
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 1-Fluoro-3-(isobutylsulfonyl)benzene.
Section 3: Troubleshooting Guide (Q&A)
Encountering issues is a normal part of chromatography. This guide addresses the most common problems.
Q4: My product and an impurity are very close together on the TLC (ΔRf < 0.2). How can I improve the separation?
Answer: This is a common selectivity issue. Here are several strategies to try, in order of complexity:
Optimize the Binary System: First, ensure you are in the ideal Rf range (~0.2-0.3). Sometimes, simply lowering the overall polarity (reducing %EtOAc) can improve the separation between two spots.
Change Solvent Selectivity: If optimizing the EtOAc/Hexane ratio fails, the issue may be that both compounds have similar interactions with that specific solvent system. Try replacing one of the solvents to alter the separation mechanism. Good alternatives include:
Replacing Ethyl Acetate with Diethyl Ether (Et₂O) or Dichloromethane (DCM) .
Adding a small percentage of a third solvent. For aromatic compounds, adding Toluene can sometimes disrupt pi-stacking interactions that cause co-elution.[11]
Use a Gradient Elution: Start with a lower polarity mobile phase to allow the top of the band to separate, then gradually increase the polarity during the run to elute your more retained target compound faster. This can sharpen the peak and improve separation from closely eluting impurities.
Q5: I'm observing significant tailing of my product spot on both TLC and the column. What is causing this and how can I fix it?
Answer: Tailing, or streaking, indicates a non-ideal interaction between your compound and the stationary phase.[7] Potential causes and solutions include:
Overloading: You may be loading too much material for the column size. As a rule of thumb, use at least a 40:1 ratio of silica gel to crude material by weight.
Poor Solubility: If the compound is not fully soluble in the mobile phase, it can streak as it moves down the column. If this is suspected, dry loading your sample is highly recommended.
Acidic Impurities or Compound Nature: Sulfones are generally neutral, but if your crude material contains acidic impurities (like residual sulfinic acid), they can interact very strongly with the silica, causing tailing. Adding a very small amount (0.1-0.5%) of a modifier like acetic acid to your mobile phase can sometimes resolve this, but should be done cautiously as it can alter selectivity.
Q6: I suspect my compound is decomposing on the silica gel. How can I verify this and what are my options?
Answer: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[7]
Verification with 2D TLC:
Run a TLC plate as usual in one direction.
Remove the plate and let it dry completely.
Rotate the plate 90 degrees and re-run it in the same solvent system.
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see new spots appearing off the diagonal, indicating that degradation occurred while it was adsorbed on the plate.[7]
Solutions:
Deactivate the Silica: Prepare a slurry of silica gel in your mobile phase containing 1-2% triethylamine or ammonia in methanol to neutralize the acidic sites. This is a common technique but should be tested on TLC first.
Switch Stationary Phase: Change to a neutral stationary phase like neutral alumina . You will need to re-develop your mobile phase system using an alumina TLC plate.
Work Quickly: Minimize the time the compound spends on the column by running the chromatography as quickly as feasible (hence, "flash" chromatography).
Q7: The separation on my column is much worse than what I saw on the TLC plate. Why did this happen?
Answer: This is a frustrating but common issue, often stemming from technique.
Improper Column Packing: Air bubbles, cracks, or an uneven silica bed can create channels where the solvent and sample flow through too quickly, ruining the separation.[10] Always pack the column carefully as a uniform slurry.
Sample Loading Issues: Loading the sample in too large a volume of solvent, or in a solvent that is much more polar than the mobile phase, will cause the initial band to be very broad, leading to poor separation. This is the primary reason dry loading is often superior.
Overloading: As mentioned, putting too much crude material on the column will exceed its separation capacity, resulting in broad, overlapping bands.
Section 4: Data Summary & Workflow Visualization
Table 1: Recommended Starting Parameters for Purification
Parameter
Recommended Value / Type
Rationale & Comments
Stationary Phase
Silica Gel, 230-400 mesh
Standard for normal-phase flash chromatography of polar organic molecules.[5]
Mobile Phase System
Ethyl Acetate / Hexanes
Offers a good polarity range and selectivity for most sulfones.[3][4]
TLC Target Rf
0.25 - 0.35
Provides the optimal balance between resolution and run time for flash columns.[9]
Silica:Crude Ratio
40:1 to 100:1 (w/w)
Higher ratios provide better separation for difficult mixtures. Start with ~50:1.
Sample Loading
Dry Loading
Minimizes band broadening and is ideal for samples with limited solubility.
Elution Mode
Isocratic or Gradient
Start with isocratic (constant solvent ratio). Use a gradient for complex mixtures.
Diagram 1: Troubleshooting Workflow
This diagram provides a logical decision-making process for addressing common column chromatography problems.
Caption: A flowchart for systematic troubleshooting of flash column chromatography.
References
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
University of Rochester, Department of Chemistry. (2026). Frontier Research Group - Resources. Retrieved from [Link]
Google Patents. (2015). WO2015087352A1 - A process for the synthesis of aryl sulfones.
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
Večeřa, M., & Gasparič, J. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
Shafiee, M., et al. (2014). Selective synthesis of sulfoxides and sulfones from sulfides using silica bromide as the heterogeneous promoter and hydrogen peroxide. RSC Advances, 4, 46175-46180.
Reddit. (2022, June 27). column chromatography troubleshooting. r/chemhelp. Retrieved from [Link]
Godyń, A., et al. (2021).
Niknam, K., & Deris, A. (2009). Silica sulfuric acid promoted selective oxidation of sulfides to sulfoxides or sulfones in the presence of aqueous H₂O₂. Journal of the Iranian Chemical Society, 6(3), 570-577.
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
Organic Syntheses. (n.d.). Purification of Linalool by Column Chromatography with Isocratic Elution. Retrieved from [Link]
Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. Retrieved from [Link]
Oscarsson, S., & Porath, J. (1989). Sulfone-aromatic ligands for thiophilic adsorption chromatography: purification of human and mouse immunoglobulins.
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Handling Moisture Sensitivity in Sulfonyl Chloride Precursors
Ticket ID: SC-H2O-PROTOCOLS
Assigned Specialist: Senior Application Scientist
Status: Active Guide
Introduction: The "Hidden" Stoichiometric Drift
Sulfonyl chlorides (
) are the workhorses of medicinal chemistry for sulfonylation. However, they suffer from a specific vulnerability: autocatalytic hydrolysis . Unlike carboxylic acid chlorides, which hydrolyze rapidly and visibly (fuming), sulfonyl chlorides often hydrolyze silently. The byproduct, sulfonic acid (), is a strong acid that can protonate nucleophiles (amines), deactivating them and ruining reaction stoichiometry.
This guide is not just about "keeping things dry"; it is about maintaining anhydrous integrity throughout the lifecycle of the reagent.
Module 1: Diagnosis & Quality Control (QC)
User Question: I just bought a bottle of p-toluenesulfonyl chloride (TsCl). It looks fine, but my reaction yield is 40% lower than reported. How do I check the purity?
Technical Insight:
Do not rely on standard LC-MS or GC-MS for direct purity checks. Sulfonyl chlorides are thermally unstable and moisture-sensitive; they often degrade on the column or in the inlet, giving false "dirty" signals or, conversely, failing to ionize well compared to the hydrolysis product.
The Protocol: Quantitative Derivatization
The only way to trust your reagent is to convert it into a stable surrogate before analysis.
Step-by-Step Validation:
Weighing: Dissolve ~10 mg of your sulfonyl chloride in 1 mL of dry dry dichloromethane (DCM).
Derivatization: Add 2 equivalents of a secondary amine (e.g., morpholine or diethylamine) and 2 equivalents of triethylamine.
Incubation: Let stand for 10 minutes. The reaction
is instantaneous and quantitative.
Analysis: Inject this mixture into your HPLC or GC. The resulting sulfonamide is stable.
Interpretation: If you see a peak for the sulfonamide and a peak for the sulfonic acid (which will not react with the amine to form the amide), the ratio tells you the initial purity.
Module 2: Storage & Handling Strategy
User Question: My sulfonyl chloride has turned into a sticky paste. Can I still use it?
Technical Insight:
The "sticky paste" indicates the formation of the HCl Loop . Hydrolysis produces HCl gas. If the container is sealed tight without a desiccant, the HCl is trapped. The acid catalyzes further hydrolysis and lowers the melting point of the mixture, creating a eutectic melt (the "paste").
Corrective Action for "Paste":
If it is a solid that has turned to paste, do not use it for sensitive stoichiometry.
Liquids: Distill under high vacuum immediately before use.
Solids: Recrystallize (See Module 4).
Module 3: Reaction Troubleshooting
User Question: I am running a sulfonylation with an amine, but I see a lot of unreacted amine left, even though I used 1.2 equivalents of sulfonyl chloride.
Technical Insight:
You are likely experiencing Proton Robbery .
If your sulfonyl chloride is 10% hydrolyzed, it contains 10% sulfonic acid (
) and HCl.
When you add the amine, the acid immediately protonates it:
.
The protonated amine is non-nucleophilic .
You have effectively removed amine from the reaction cycle before it even started.
The "Double-Base" Mitigation Protocol
Never rely on the amine substrate to act as its own base unless it is cheap and in large excess.
Solvent: Use anhydrous DCM or THF (Karl Fischer water < 50 ppm).
Base Scavenger: Add a non-nucleophilic base (e.g., DIPEA or TEA) before adding the sulfonyl chloride.
Why? The base neutralizes any adventitious acid in the chloride before it can shut down your nucleophile.
Addition Rate: Add the sulfonyl chloride as a solution, dropwise, at 0°C.
Why? Hydrolysis has a higher activation energy than amine coupling. Low temperature favors the kinetic product (sulfonamide) over the thermodynamic sink (hydrolysis).
Module 4: Recovery & Purification
User Question: I need to rescue a 50g bottle of degraded TsCl. How do I purify it?
Technical Insight:
Washing with water is counter-intuitive but effective IF done rapidly with a hydrophobic solvent. The goal is to wash away the sulfonic acid (water-soluble) while keeping the chloride (organic-soluble) dry.
Workflow: The "Rapid Wash" Technique
Use this for solids that have surface hydrolysis or liquids that are cloudy.
Figure 1: Purification workflow for degraded sulfonyl chlorides. The key is minimizing the contact time between the organic phase and the aqueous wash.
Visualizing the Failure Mode
Understanding the "Hydrolysis Trap" is vital for troubleshooting. The diagram below illustrates how a small amount of water leads to a cascading failure in reaction stoichiometry.
Figure 2: The "Proton Robbery" mechanism. Hydrolysis byproducts (acids) deactivate the amine nucleophile faster than the sulfonylation reaction can occur.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for recrystallization solvents of specific sulfonyl chlorides).
BenchChem Technical Division. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
Rogne, O. (1968).[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
Song, S., et al. (2022).[2] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis, 214, 114752. (Validation of derivatization protocols for purity analysis).
A Researcher's Guide to 1H NMR Chemical Shifts of the Isobutyl Group in Aryl Sulfones
For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The 1H NMR spectrum, in particular,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The 1H NMR spectrum, in particular, provides a wealth of information based on the chemical environment of protons within a molecule. This guide offers an in-depth comparison of the 1H NMR chemical shifts of the isobutyl group when attached to an aryl sulfone moiety, a common functional group in medicinal chemistry and materials science. We will explore the underlying principles governing these chemical shifts, provide comparative data for a series of substituted aryl sulfones, and detail a robust experimental protocol for acquiring high-quality 1H NMR spectra.
The Influence of the Aryl Sulfone Group on Isobutyl Proton Resonances
The chemical shifts of the protons in an isobutyl group are primarily influenced by the electron-withdrawing nature of the adjacent aryl sulfone group. The sulfone group (-SO2-) is strongly electron-withdrawing due to the high electronegativity of the two oxygen atoms. This inductive effect deshields the neighboring protons, causing their signals to appear at a higher chemical shift (downfield) compared to a simple alkane.
The protons of the isobutyl group are designated as follows:
-CH2- (methine-adjacent methylene): These protons are directly attached to the sulfone group and experience the strongest deshielding effect.
-CH- (methine): This proton is further from the sulfone group and is consequently less deshielded than the -CH2- protons.
-CH3 (methyl): These protons are the most shielded of the isobutyl group, appearing at the lowest chemical shift.
The electronic nature of the substituents on the aromatic ring of the aryl sulfone further modulates these chemical shifts. Electron-donating groups (EDGs) on the aryl ring, such as a methyl group (-CH3), increase the electron density on the sulfone group, which in turn slightly shields the isobutyl protons, causing a small upfield shift. Conversely, electron-withdrawing groups (EWGs), such as a nitro group (-NO2) or a halogen (-Cl), decrease the electron density on the sulfone group, leading to a more pronounced deshielding of the isobutyl protons and a downfield shift in their NMR signals.
Comparative Analysis of 1H NMR Chemical Shifts
To illustrate the impact of aryl substituents, the following table summarizes the approximate 1H NMR chemical shifts for the isobutyl group in a series of para-substituted isobutyl aryl sulfones, dissolved in deuterated chloroform (CDCl3).
Substituent (X)
-CH2- (ppm)
-CH- (ppm)
-CH3 (ppm)
-H
~ 3.05
~ 2.20
~ 1.05
-CH3
~ 3.00
~ 2.18
~ 1.04
-Cl
~ 3.10
~ 2.22
~ 1.06
-NO2
~ 3.20
~ 2.25
~ 1.08
Note: These are estimated values based on typical substituent effects and data from related compounds. Actual experimental values may vary slightly.
As the data indicates, the chemical shifts of all the isobutyl protons are influenced by the para-substituent on the aryl ring. The trend is consistent with the electronic properties of the substituents: the electron-donating methyl group causes a slight upfield shift, while the electron-withdrawing chloro and nitro groups result in a progressive downfield shift. This predictable trend allows researchers to infer the electronic environment of the aryl sulfone moiety directly from the 1H NMR spectrum.
Visualizing the Structure and Key Proton Environments
Caption: Structure of an isobutyl aryl sulfone highlighting the key proton environments.
Standard Operating Procedure for 1H NMR Spectroscopy
Acquiring high-quality, reproducible 1H NMR spectra is paramount for accurate structural analysis. The following is a standard operating procedure for preparing and running a sample of an isobutyl aryl sulfone on a modern NMR spectrometer.
I. Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of the solid aryl sulfone sample into a clean, dry vial. For liquid samples, use a micropipette to transfer an equivalent amount.
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for nonpolar to moderately polar organic compounds. Other common solvents include acetone-d6, DMSO-d6, and methanol-d4.[1]
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1] Gently vortex or sonicate the mixture to ensure complete dissolution.
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, it is good practice to filter the solution through a small cotton plug placed at the bottom of the pipette.
Tube Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or residues. Cap the tube securely.
II. NMR Data Acquisition
Instrument Login and Sample Insertion: Log in to the NMR spectrometer's control software. Carefully insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using the provided gauge. Place the spinner in the sample changer or manually insert it into the magnet.
Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[1]
Standard 1H Experiment Setup: Load a standard 1D proton experiment. The software will typically have pre-defined parameter sets that are suitable for most small molecules.
Acquisition Parameters:
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
Spectral Width (SW): A typical spectral width for a 1H spectrum is around 12-16 ppm, which is adequate to cover the signals of most organic molecules.
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for routine 1H NMR.
Data Acquisition: Start the acquisition. The spectrometer will perform the specified number of scans and display the resulting Free Induction Decay (FID).
Data Processing:
Fourier Transform: The FID is converted into a frequency-domain spectrum through a Fourier transform.
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
Baseline Correction: A baseline correction is applied to ensure the baseline of the spectrum is flat.
Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For CDCl3, the residual peak is at 7.26 ppm.[2]
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Visualizing the Experimental Workflow
Caption: Workflow for 1H NMR analysis of isobutyl aryl sulfones.
Conclusion
The 1H NMR chemical shifts of the isobutyl group in aryl sulfones are a sensitive probe of the electronic environment of the molecule. The strong electron-withdrawing nature of the sulfone group causes a significant downfield shift of the isobutyl proton signals. Furthermore, the electronic character of substituents on the aryl ring provides an additional, predictable fine-tuning of these chemical shifts. By following a standardized experimental protocol, researchers can obtain high-quality spectra that, when analyzed in the context of these principles, provide unambiguous structural information. This guide serves as a valuable resource for scientists and professionals who utilize NMR spectroscopy for the characterization of sulfone-containing compounds.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Field, L. D., Li, H. L., & Magill, A. M. (2007).
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 1-Fluoro-3-(isobutylsulfonyl)benzene
Executive Summary In drug metabolism and pharmacokinetics (DMPK) and structural elucidation, understanding the gas-phase dissociation of pharmacophores is critical. 1-Fluoro-3-(isobutylsulfonyl)benzene is a highly versat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug metabolism and pharmacokinetics (DMPK) and structural elucidation, understanding the gas-phase dissociation of pharmacophores is critical. 1-Fluoro-3-(isobutylsulfonyl)benzene is a highly versatile building block and functional moiety in medicinal chemistry.
As a Senior Application Scientist, I have designed this guide to move beyond simple peak assignments. We will objectively compare the compound's analytical performance across two primary mass spectrometry platforms—Electron Impact (EI-MS) and Electrospray Ionization (ESI-MS/MS)—and explore the causality behind its fragmentation. By comparing its behavior to simpler methyl aryl sulfones, we provide researchers with the mechanistic insights needed to confidently identify this moiety in complex biological matrices.
Mechanistic Causality: Isobutyl vs. Methyl Sulfones
The structural identity of an alkyl aryl sulfone fundamentally dictates its thermodynamic dissociation pathway.
If we compare 1-Fluoro-3-(isobutylsulfonyl)benzene to a simpler analog like 3-fluorophenyl methyl sulfone, the fragmentation profiles diverge significantly:
Methyl Sulfones: Primarily undergo simple
-cleavage at the C-S bond, yielding a high abundance of the cation, followed by the extrusion of to form the cation.
Isobutyl Sulfones: The steric bulk and the presence of
-hydrogens on the isobutyl chain introduce a lower-energy dissociation route. As established in foundational mass spectrometry studies [1], these molecules frequently undergo a sulfone-to-sulfinate ester rearrangement. Furthermore, the -hydrogens facilitate a McLafferty-type hydrogen transfer, resulting in the neutral loss of an alkene (isobutylene, 56 Da) [2].
This alkene extrusion is a highly diagnostic feature that distinguishes branched alkyl sulfones from their methyl counterparts, serving as a reliable marker for structural confirmation.
Figure 1: EI-MS fragmentation pathways of 1-Fluoro-3-(isobutylsulfonyl)benzene.
Platform Comparison: EI-MS vs. ESI-MS/MS
Selecting the right ionization technique is paramount depending on whether the goal is library matching or trace-level quantification.
Electron Impact (EI-MS, 70 eV)
Operating under hard ionization, EI-MS generates the radical molecular ion
at m/z 216. The excess internal energy drives extensive fragmentation. The base peak is almost exclusively the isobutyl cation (m/z 57), driven by the stability of the resulting carbocation. The secondary diagnostic peak is m/z 159, representing the 3-fluorobenzenesulfonyl cation.
Electrospray Ionization (ESI-MS/MS, Positive CID)
Under soft ionization, the protonated adduct
at m/z 217 is preserved. Upon Collision-Induced Dissociation (CID), the dominant pathway is the loss of isobutylene to yield m/z 161 (). Subsequent extrusion of (64 Da)—a reaction heavily promoted by the electron-withdrawing fluorine atom on the aromatic ring [3]—yields the fluorobenzene-derived cation. ESI-MS/MS offers superior sensitivity for pharmacokinetic quantification.
Quantitative Data Summaries
Table 1: Performance and Application Comparison
Analytical Feature
EI-MS (70 eV)
LC-ESI-MS/MS (Positive CID)
Primary Precursor Ion
Radical Cation (m/z 216)
Protonated Adduct (m/z 217)
Typical Base Peak
m/z 57 ()
m/z 161 ()
Diagnostic Rearrangement
Sulfone-to-sulfinate (m/z 160)
Alkene extrusion (m/z 161)
Sensitivity / LOD
Moderate (~10 ng/mL)
High (~10 pg/mL)
Optimal Application
De novo structural ID, Library matching
PK/PD quantification, Trace analysis
Table 2: Key Fragment Ions and Mechanistic Assignments
m/z (Exact Mass)
Ion Type
Formula
Mechanistic Origin
217.0695
Precursor
Protonated molecular ion (ESI)
216.0617
Precursor
Radical molecular ion (EI)
161.0067
Fragment
Loss of isobutylene (-56 Da) via H-transfer (ESI)
159.9993
Fragment
Loss of isobutylene (-56 Da) via H-transfer (EI)
158.9913
Fragment
-cleavage, loss of isobutyl radical (-57 Da)
95.0294
Fragment
Extrusion of (-64 Da) from m/z 159
57.0704
Fragment
-cleavage, charge retention on alkyl group
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . It utilizes internal feedback loops (ion ratio monitoring) to instantly flag isobaric interference or source fragmentation anomalies.
Step-by-Step Methodology: LC-ESI-MS/MS Analysis
System Suitability Test (SST):
Inject a tuning mix (e.g., Agilent ESI-L) to calibrate the Q-TOF or Triple Quadrupole.
Validation Check: Ensure mass accuracy is < 5 ppm and resolution is > 30,000 (FWHM) before proceeding.
Sample Preparation:
Prepare a 1 µg/mL stock solution of 1-Fluoro-3-(isobutylsulfonyl)benzene in LC-MS grade Methanol.
Spike with a Stable-Isotope Labeled Internal Standard (SIL-IS) at 100 ng/mL to correct for matrix effects.
Chromatographic Separation:
Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
Ionization & Data Acquisition (MRM Mode):
Source: ESI Positive. Capillary voltage: 3.5 kV. Desolvation temp: 350°C.
Transitions: Monitor the primary quantifier transition (217
161, Collision Energy: 15 eV) and the secondary qualifier transition (217 97, Collision Energy: 30 eV).
Data Integrity Validation:
Validation Check: Calculate the ratio of the quantifier to qualifier ion across the chromatographic peak. The ratio must remain constant (
15% variance). A shifting ratio indicates co-eluting interference, invalidating the run.
Figure 2: Self-validating LC-MS/MS experimental workflow for structural analysis.
References
Mass Spectra of Some Sulfinate Esters and Sulfones
Canadian Journal of Chemistry[Link]
The mass spectra of alkyl sulphones
Journal of the Chemical Society B: Physical Organic[Link]
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement
Rapid Communications in Mass Spectrometry (via PubMed)[Link]
Validation
Comparative Reactivity of Fluoro- vs. Chloro-Aryl Sulfones: A Guide to Chemoselective Functionalization
Aryl sulfones are ubiquitous structural motifs in medicinal chemistry, agrochemical development, and the synthesis of high-performance materials such as poly(arylene ether sulfone)s. The strongly electron-withdrawing nat...
Author: BenchChem Technical Support Team. Date: March 2026
Aryl sulfones are ubiquitous structural motifs in medicinal chemistry, agrochemical development, and the synthesis of high-performance materials such as poly(arylene ether sulfone)s. The strongly electron-withdrawing nature of the sulfonyl group (–SO₂R) profoundly alters the electronic landscape of the aromatic ring, activating it for various chemical transformations. When these scaffolds are halogenated, they become highly versatile electrophiles.
However, the choice of halogen—specifically fluorine versus chlorine—dictates the mechanistic pathway the molecule will undergo. This guide provides a rigorous, data-supported comparison of fluoro- and chloro-aryl sulfones, focusing on their divergent reactivity in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.
Mechanistic Divergence: The Core Causality
The fundamental difference in reactivity between fluoro- and chloro-aryl sulfones stems from the rate-determining step (RDS) of their respective primary reaction pathways.
In SNAr: The reaction proceeds via an addition-elimination mechanism. The RDS is the initial nucleophilic attack to form the anionic Meisenheimer complex[1]. Fluorine's extreme electronegativity (3.98) exerts a strong inductive pull, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the arene and stabilizing the accumulating negative charge in the transition state. Consequently, fluoro-aryl sulfones are vastly more reactive than their chloro counterparts, as C–F bond cleavage is not involved in the rate-limiting step[2].
In Cross-Coupling: The RDS is typically the oxidative addition of a low-valent metal (e.g., Pd(0) or Ni(0)) into the carbon-halogen bond[3]. Here, bond dissociation energy (BDE) is the governing thermodynamic factor. The C–Cl bond (~96 kcal/mol) is significantly weaker than the C–F bond (~126 kcal/mol), making chloro-aryl sulfones the superior substrates for standard cross-coupling[4].
Fig 1: Mechanistic divergence of aryl sulfones in SNAr vs. cross-coupling pathways.
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
Fluoro-aryl sulfones are the gold standard for SNAr. The sulfonyl group acts as a potent activating group, particularly when positioned ortho or para to the fluorine atom, allowing for the rapid construction of complex aryl ethers and amines[5].
Weaker inductive effect; higher activation energy for the addition step.
Self-Validating Experimental Protocol: SNAr with a Secondary Amine
Objective: Synthesize 4-morpholinophenyl methyl sulfone from 4-fluorophenyl methyl sulfone.
Reagent Assembly: Charge a reaction vial with 4-fluorophenyl methyl sulfone (1.0 eq), morpholine (1.2 eq), and K₂CO₃ (2.0 eq).
Solvent Selection: Suspend the mixture in anhydrous DMF (0.5 M).
Causality: Polar aprotic solvents like DMF solvate the potassium cation, leaving the carbonate anion highly active to scavenge the HF byproduct. This prevents the protonation of the nucleophilic amine. Furthermore, DMF stabilizes the polar Meisenheimer transition state[1].
Execution: Heat the mixture to 80 °C for 4–6 hours under a nitrogen atmosphere.
Validation & Workup: Monitor the reaction via TLC (UV active) or LCMS. The complete consumption of the starting material validates the success of the addition step. Quench the reaction by pouring it into rapidly stirring ice water (10 volumes). This forces the product to precipitate while washing away the highly water-soluble DMF and inorganic salts. Filter, or extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Analytical Confirmation: ¹H NMR will show the disappearance of the complex fluorine-coupled aromatic splitting pattern (typically a doublet of doublets with large JH-F values), replaced by standard para-substituted doublets, confirming successful displacement.
Transition-Metal Cross-Coupling: The Chlorine Advantage
While fluoro-aryl sulfones excel in SNAr, they are generally inert to standard palladium catalysis due to their formidable C–F bond strength. Chloro-aryl sulfones, conversely, readily undergo oxidative addition, making them ideal electrophiles for Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions[3].
Quantitative Reactivity Comparison
Halogen
Oxidative Addition Rate
Typical Pd Catalyst System
Reaction Temp
Primary Driving Force
Chloro (–Cl)
Fast
Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos
60–100 °C
Lower C–X bond dissociation energy facilitates rapid metal insertion.
Fluoro (–F)
Very Slow / Inert
Requires specialized Ni catalysts
>120 °C
High C–F bond strength creates a massive kinetic barrier to oxidative addition.
Objective: Synthesize 4-biphenyl methyl sulfone from 4-chlorophenyl methyl sulfone.
Reagent Assembly: Charge a Schlenk flask with 4-chlorophenyl methyl sulfone (1.0 eq), phenylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).
Solvent Selection: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).
Causality: Dioxane provides a high boiling point and excellent solubility for the organic substrates. Water is strictly required to dissolve the inorganic base and generate the reactive hydroxyboronate species essential for the transmetalation step.
Catalyst Rationale: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis geometry on the palladium intermediate. This accelerates the final reductive elimination step and prevents catalyst deactivation pathways[3].
Execution: Degas the mixture via nitrogen sparging for 15 minutes (crucial to prevent Pd(0) oxidation to inactive Pd(II) by ambient O₂). Heat at 100 °C for 12 hours.
Validation & Workup: Monitor by LCMS. Upon completion, filter the crude mixture through a pad of Celite to remove palladium black (validating the removal of bulk metal). Partition the filtrate between EtOAc and water. Purify the organic layer via silica gel chromatography.
The stark contrast in reactivity between these two halogens allows for elegant, orthogonal functionalization strategies in complex molecule synthesis. By utilizing a scaffold such as 3-chloro-4-fluorophenyl sulfone, a chemist can perform a sequence of highly chemoselective reactions without the need for protecting groups[4].
Fig 2: Orthogonal chemoselective functionalization of a 3-chloro-4-fluorophenyl sulfone.
Workflow Logic:
First Pass (SNAr): A nucleophile exclusively attacks the fluorinated position. The chloro group remains completely untouched because it cannot stabilize the Meisenheimer complex as effectively, and the metal-free reaction conditions cannot cleave the C–Cl bond.
Second Pass (Cross-Coupling): The resulting 3-chloro-4-(substituted)phenyl sulfone is then subjected to Pd-catalysis. The palladium selectively inserts into the C–Cl bond, allowing for the introduction of an aryl, alkyl, or heteroatom group.
References
1.[5] Benchchem. Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Sulfone Synthesis. Available at:
2.[2] VTechWorks. Chapter 1.0, INTRODUCTION. Available at:
3.[1] ResearchGate. How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Available at:
4.[4] MDPI. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Available at:
5.[3] ACS Publications. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at:
HPLC retention time of 1-Fluoro-3-(isobutylsulfonyl)benzene vs impurities
HPLC Method Development Guide: Retention Time Analysis of 1-Fluoro-3-(isobutylsulfonyl)benzene vs. Key Impurities Executive Summary & Analytical Context 1-Fluoro-3-(isobutylsulfonyl)benzene is a highly functionalized aro...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Method Development Guide: Retention Time Analysis of 1-Fluoro-3-(isobutylsulfonyl)benzene vs. Key Impurities
Executive Summary & Analytical Context
1-Fluoro-3-(isobutylsulfonyl)benzene is a highly functionalized aromatic building block characterized by a lipophilic isobutyl chain, a polar sulfone core, and an electronegative fluorine atom. During its synthesis, several critical impurities can emerge, including oxidation variants (sulfides and sulfoxides), desfluoro analogs, and positional regioisomers (e.g., ortho- or para-fluoro isomers).
Achieving baseline resolution between the target API and these structurally similar impurities is a primary challenge in pharmaceutical quality control. This guide objectively compares stationary phase alternatives and details the mechanistic causality behind the retention behavior of 1-Fluoro-3-(isobutylsulfonyl)benzene and its impurities in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mechanistic Principles of Separation
To design a self-validating HPLC protocol, one must understand the thermodynamic and chemical interactions dictating retention times.
2.1 Oxidation State Polarity & Elution Dynamics
The synthesis of aryl sulfones often involves the oxidation of a thioether (sulfide) intermediate. The oxidation state of the sulfur atom profoundly impacts its polarity and, consequently, its retention time:
Sulfoxides (S=O): The initial oxidation of a sulfide yields a sulfoxide. The S=O bond is highly polarized and acts as a strong hydrogen bond acceptor with the aqueous mobile phase, making it the most polar species. It elutes first in RP-HPLC[1].
Sulfones (O=S=O): Further oxidation yields the target sulfone. Paradoxically, while adding another oxygen, the symmetrical geometry and internal electron distribution of the sulfonyl group reduce its capacity for aqueous solvation compared to the sulfoxide. Thus, the sulfone exhibits intermediate hydrophobicity and elutes after the sulfoxide[2].
Sulfides (-S-): The unoxidized thioether lacks oxygen entirely, making it highly lipophilic. It interacts strongly with the stationary phase and elutes last.
2.2 Halogenation & Regioisomer Selectivity
Desfluoro Impurities: The addition of a fluorine atom to an aromatic ring increases the molecule's overall hydrophobicity (
). Because of this, desfluoro impurities (lacking the fluorine atom) are less hydrophobic and will typically elute before the fluorinated target in RP-HPLC[3].
Stationary Phase Selection (C18 vs. PFP): Resolving regioisomers (e.g., 1-fluoro-2- vs. 1-fluoro-3-) is notoriously difficult on standard alkyl (C18) columns, which rely purely on dispersive hydrophobic interactions. Fluorinated stationary phases, specifically Pentafluorophenyl (PFP), provide orthogonal selectivity. PFP columns exploit dipole-dipole interactions, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
stacking, and enhanced shape recognition, making them vastly superior for resolving fluorinated regioisomers.
Comparative Column Performance Data
The following table summarizes the expected relative retention times (RRT) of 1-Fluoro-3-(isobutylsulfonyl)benzene and its synthetic impurities, comparing a standard C18 phase against an orthogonal PFP phase.
Impurity Profile
Structural Variation
Expected RRT (C18)
Expected RRT (PFP)
1-Fluoro-3-(isobutylsulfinyl)benzene
Sulfoxide (Under-oxidation)
~0.65
~0.60
Isobutylsulfonylbenzene
Desfluoro Impurity
~0.92
~0.85
1-Fluoro-2-(isobutylsulfonyl)benzene
Ortho-regioisomer
~0.98
~0.91
1-Fluoro-3-(isobutylsulfonyl)benzene
Target Analyte
1.00
1.00
1-Fluoro-4-(isobutylsulfonyl)benzene
Para-regioisomer
~1.02
~1.12
1-Fluoro-3-(isobutylsulfanyl)benzene
Sulfide (Starting Material)
~1.45
~1.55
Data Interpretation: While C18 struggles to resolve the ortho-regioisomer from the target analyte (RRT 0.98 vs 1.00), the PFP column leverages
and dipole interactions to pull the regioisomers apart, achieving baseline resolution.
Mandatory Visualization: Elution Workflow
RP-HPLC elution order of 1-Fluoro-3-(isobutylsulfonyl)benzene and its synthetic impurities.
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology utilizes a PFP column to guarantee the separation of regioisomers and oxidation variants.
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): Transfer 1000 mL of LC-MS grade water into a reservoir. Add 1.0 mL of Formic Acid (0.1% v/v). Mix thoroughly and degas. Causality: Formic acid suppresses the ionization of any trace silanols on the stationary phase, preventing peak tailing.
Mobile Phase B (Organic): Transfer 1000 mL of LC-MS grade Acetonitrile into a reservoir. Add 1.0 mL of Formic Acid (0.1% v/v). Mix and degas.
Step 2: Chromatographic Conditions
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
Column Temperature: 35°C (Stabilizes retention times against ambient fluctuations).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 220 nm (captures the aromatic ring) and 254 nm.
Step 3: Gradient Elution Program
0.0 - 2.0 min: 20% B (Isocratic hold to focus polar sulfoxide impurities).
2.0 - 15.0 min: 20% → 70% B (Linear gradient to elute desfluoro, target, and regioisomers).
Step 4: System Suitability Testing (SST) - The Self-Validating Step
Prepare a resolution mixture containing 1-Fluoro-2-(isobutylsulfonyl)benzene (ortho-isomer) and 1-Fluoro-3-(isobutylsulfonyl)benzene (target) at 0.1 mg/mL each.
Acceptance Criterion: The chromatographic resolution (
) between the ortho-isomer and the target analyte must be . If , the interactions are insufficient, indicating column degradation or improper mobile phase preparation. Do not proceed with sample analysis until this criterion is met.
References
1. Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collect. Czech. Chem. Commun.2
2. Advancing HPLC-PDA-HRMS-SPE-NMR Analysis of Coumarins in Coleonema album by Use of Orthogonal Reversed-Phase C18 and Pentafluorophenyl Separations. ResearchGate. 4
3.[3] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. 3
4.[1] Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. MDPI.1
A Comparative Guide to the ¹³C NMR Analysis of meta-Substituted Fluorobenzenes
For researchers and professionals in synthetic chemistry and drug development, the unambiguous structural elucidation of aromatic compounds is a daily necessity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularl...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in synthetic chemistry and drug development, the unambiguous structural elucidation of aromatic compounds is a daily necessity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth, comparative analysis of the ¹³C NMR spectra of meta-substituted fluorobenzenes. We will move beyond a simple recitation of data to explore the underlying physical organic principles that govern the observed chemical shifts and coupling constants, offering field-proven insights into experimental design and spectral interpretation.
Foundational Principles: Decoding the ¹³C Spectrum of Fluorinated Aromatics
The ¹³C NMR spectrum of a substituted benzene is a sensitive probe of the electronic environment of each carbon atom in the ring. The introduction of substituents, especially a highly electronegative atom like fluorine, induces significant and predictable changes in the spectrum.
The Language of Chemical Shifts (δ)
In aromatic systems, the ¹³C chemical shifts, typically appearing between 110-165 ppm, are primarily dictated by the interplay of inductive and resonance (mesomeric) effects.[1] The carbon atom directly attached to a substituent (the ipso-carbon) experiences the largest shift, while other carbons in the ring (ortho, meta, para) are perturbed to varying degrees.[2]
For fluorobenzene itself, the fluorine atom exerts a powerful influence:
Inductive Effect: As the most electronegative element, fluorine withdraws electron density through the sigma bonds (σ-framework). This effect is strongest at the ipso-carbon and decreases with distance.
Resonance Effect: Fluorine can donate a lone pair of electrons into the aromatic π-system. This increases electron density, primarily at the ortho and para positions, causing an upfield (shielding) shift for these carbons.
The net result is a large downfield shift for the fluorine-bearing ipso-carbon (C1) and a notable upfield shift for the para-carbon (C4), while the ortho and meta carbons show smaller changes relative to benzene (δ ≈ 128.5 ppm).[3]
The Signature of ¹³C-¹⁹F Spin-Spin Coupling (JCF)
A key feature in the ¹³C NMR spectra of organofluorine compounds is the presence of through-bond spin-spin coupling between ¹³C and ¹⁹F nuclei.[4] Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, these couplings are always observed and split the carbon signals into doublets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the two nuclei and provides invaluable information for signal assignment.[5][6]
¹JCF (one-bond): This is a very large coupling, typically in the range of -230 to -270 Hz, and is a definitive marker for the carbon directly attached to the fluorine atom (C-F).[5]
²JCF (ortho-coupling): The two-bond coupling is also significant, usually between 18 and 26 Hz.
³JCF (meta-coupling): The three-bond coupling is smaller, generally in the range of 7-11 Hz.
⁴JCF (para-coupling): The four-bond coupling is the smallest, often less than 2 Hz, and may not always be resolved.[5]
The reliable identification of these coupling patterns is a cornerstone of assigning the spectra of fluorobenzenes.
Comparative Analysis: The Influence of a meta-Substituent
When a second substituent (X) is introduced at the meta position relative to the fluorine atom, the symmetry of the ring is broken. This results in six unique carbon environments, and therefore, six distinct signals in a proton-decoupled ¹³C NMR spectrum.[7] The electronic nature of this second substituent—whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG)—further modulates the chemical shifts and coupling constants across the ring.
Below is a diagram illustrating the standard numbering for a meta-substituted fluorobenzene.
Caption: General structure of a meta-substituted fluorobenzene.
Experimental Data Comparison
The following table summarizes the ¹³C NMR data for fluorobenzene and two representative meta-substituted derivatives: 3-fluorotoluene (an EDG) and 3-fluorobenzonitrile (an EWG). This comparison highlights how the electronic nature of the meta-substituent systematically perturbs the spectrum.
Compound
Substituent (X)
C1 (δ, ¹JCF)
C2 (δ, ²JCF)
C3 (δ, ³JCF)
C4 (δ, ⁴JCF)
C5 (δ, ³JCF)
C6 (δ, ²JCF)
X-group Carbon (δ)
Fluorobenzene
-H
164.9, -245.1
115.5, 21.1
130.2, 7.8
124.1, 3.2
130.2, 7.8
115.5, 21.1
N/A
3-Fluorotoluene
-CH₃ (EDG)
163.1, -244.5
112.5, 21.2
139.5, 7.5
124.9, 3.1
130.0, 8.1
115.9, 22.5
21.3
3-Fluorobenzonitrile
-CN (EWG)
162.0, -252.0
118.9, 22.4
112.8, 10.1
129.5, 3.6
134.5, 9.2
119.5, 21.5
117.8 (CN)
(Note: Data is compiled and representative. Exact values may vary slightly with solvent and concentration.)
Analysis of Trends
Effect of -CH₃ (EDG): The electron-donating methyl group increases electron density in the ring, particularly at the ortho (C2, C4) and para (C6) positions relative to itself. This results in a slight upfield (shielding) shift for C2 compared to fluorobenzene. The ipso-carbon to the methyl group, C3, is shifted significantly downfield due to the alkyl substituent effect.
Effect of -CN (EWG): The electron-withdrawing nitrile group decreases electron density in the ring. This is most pronounced at the ipso-carbon C3, which is shifted significantly upfield due to the strong π-accepting nature of the cyano group. The carbons ortho (C2, C4) and para (C6) to the nitrile group are shifted downfield (deshielded).
Coupling Constants: While the chemical shifts are highly sensitive to the second substituent, the ¹³C-¹⁹F coupling constants are generally more stable.[6] The large ¹JCF remains the most identifiable feature for C1. Small variations in the long-range couplings (²JCF, ³JCF) can be observed, reflecting subtle changes in the electronic structure of the C-C bonds.
Advanced Methods for Unambiguous Assignment: 2D NMR
While 1D ¹³C NMR combined with an understanding of substituent effects and JCF patterns can lead to a tentative assignment, complete and unambiguous confirmation requires two-dimensional (2D) NMR experiments. For this class of molecules, HSQC and HMBC are the most powerful tools.[8]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[9] In our meta-substituted fluorobenzene example, it will definitively link the signals for C2, C4, C5, and C6 to their corresponding proton resonances in the ¹H NMR spectrum. The quaternary carbons, C1 and C3, will not show any correlation in the HSQC spectrum, immediately identifying them.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart (²JCH, ³JCH).[10] This is the key to assigning the quaternary carbons. For instance, the fluorine-bearing C1 will show correlations to the protons on C2 and C6. The substituent-bearing C3 will show correlations to the protons on C2 and C4. By piecing together this connectivity map, every carbon can be assigned with certainty.
The diagram below illustrates the critical HMBC correlations used to assign the quaternary carbons C1 and C3.
19F NMR Shift Validation for 3-Fluorophenyl Sulfones: A Comparative Guide to Analytical and Computational Workflows
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating fluorinated motifs in drug discovery pipelines. The incorporation of fluorine is a cornerstone of modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating fluorinated motifs in drug discovery pipelines. The incorporation of fluorine is a cornerstone of modern medicinal chemistry, profoundly influencing pharmacokinetics, metabolic stability, and target binding[1]. Among these motifs, the 3-fluorophenyl sulfone is particularly prevalent.
NMR spectroscopy is the premier analytical technique for characterizing these compounds due to the 100% natural abundance and high gyromagnetic ratio (40.05 MHz/T) of the nucleus, which provides an exceptionally wide chemical shift dispersion (>350 ppm)[2]. However, the strong electron-withdrawing nature of the sulfone group complicates shift assignments. To ensure rigorous structural elucidation, modern workflows demand a comparative approach. This guide objectively compares High-Field NMR, Benchtop NMR, and Density Functional Theory (DFT) predictions to establish a self-validating system for shift assignments.
Mechanistic Insight: The Electronic Environment of 3-Fluorophenyl Sulfones
In a 3-fluorophenyl sulfone, the
group is positioned meta to the fluorine atom. Unlike ortho or para substituents where resonance effects (+R/-R) strongly dictate electron density, meta substituents influence the fluorine primarily through through-bond inductive effects (-I). The highly polarized sulfone group withdraws electron density from the aromatic ring, deshielding the nucleus. This typically shifts its resonance downfield (less negative ppm) relative to unsubstituted fluorobenzene ( = -113.15 ppm). Accurate validation requires distinguishing this specific inductive shift from potential regioisomers (e.g., 2-fluoro or 4-fluoro derivatives) where resonance effects dominate.
Comparative Performance Matrix
To establish a robust validation pipeline, researchers must balance resolution, throughput, and predictive accuracy. Table 1 summarizes the performance of the three primary modalities.
To guarantee reproducibility, the following protocols integrate internal controls, ensuring the data acts as a self-validating system rather than a simple measurement.
= -63.72 ppm) as an internal standard[7]. External referencing (e.g., a coaxial insert) is prone to magnetic susceptibility artifacts. Internal TFT ensures the shift is perfectly solvent-calibrated, eliminating up to 0.5 ppm of systematic error.
Step 2: Parameter Optimization. Set the spectral width to at least 250 ppm to capture the wide
dispersion. Set the relaxation delay () to 3–5 seconds.
Critical Causality:
nuclei frequently exhibit long relaxation times. Insufficient leads to partial saturation, distorting integration and crippling the signal-to-noise ratio (SNR)—a fatal flaw on benchtop systems where baseline SNR is already lower[2].
Step 3: Acquisition & Processing. Acquire 16-64 scans (High-Field) or 128-256 scans (Benchtop). Apply a 0.3 Hz exponential line broadening during Fourier transformation to optimize SNR without sacrificing the resolution of the
multiplet (typically a doublet of doublets of triplets for a 3-fluoro system).
Protocol 2: Computational DFT Prediction Workflow
When empirical data is ambiguous, DFT calculations provide an orthogonal validation axis. Recent advancements allow highly accurate predictions using software like 8[8].
Step 1: Conformational Averaging. Perform a relaxed potential energy surface scan to identify low-energy conformers.
Critical Causality: The spatial orientation of the sulfone oxygens slightly perturbs the local magnetic field around the fluorine. Averaging the shielding tensors across Boltzmann-populated conformers significantly reduces prediction error compared to a single static geometry[8].
Step 2: Geometry Optimization & Solvation Matching. Optimize the geometries using a robust functional and basis set, such as
bonds readily interact with solvents. The computational model must employ an implicit solvation model (e.g., CPCM for Chloroform) to match the empirical state, otherwise, a 1-2 ppm deviation will occur.
Step 3: GIAO Shielding Calculation. Calculate the isotropic magnetic shielding tensor (
) using the Gauge-Independent Atomic Orbital (GIAO) method[5][9].
Step 4: Linear Scaling. Convert
to chemical shift () using a pre-calibrated linear scaling factor derived from a fluorinated training set (e.g., )[8].
Workflow Visualization
The following diagram illustrates the logical integration of these three methods to achieve a fully validated
NMR assignment.
Integrated workflow for 19F NMR shift validation combining empirical and computational methods.
References
Prediction of 19F NMR chemical shifts for organic compounds with ORCA
PubMed (nih.gov)
[Link]
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds
RSC Publishing[Link]
DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules
ACS Publications[Link]
Evaluation of machine learning models for the accelerated prediction of Density Functional Theory calculated 19F chemical shifts based on local atomic environments
ChemRxiv[Link]
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization
ChemRxiv[Link]
Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy
Quantum Design Europe[Link]
DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds
ResearchGate[Link]
Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing
ACS Measurement Science Au[Link]
Melting Point Comparison of Fluorinated Sulfone Isomers
Executive Summary: The Fluorine Impact Fluorinated sulfones are critical scaffolds in medicinal chemistry and materials science, valued for their metabolic stability, lipophilicity modulation, and electron-withdrawing ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Impact
Fluorinated sulfones are critical scaffolds in medicinal chemistry and materials science, valued for their metabolic stability, lipophilicity modulation, and electron-withdrawing character.[1][2] However, the introduction of fluorine atoms induces profound changes in the solid-state properties of these molecules—specifically their melting points (MP).[1][2]
This guide provides an objective, data-driven comparison of key fluorinated sulfone isomers. We analyze how the position of substitution (ortho vs. para) and the symmetry of the molecule dictate crystal packing efficiency and thermal transitions.
Key Finding: Contrary to the intuition that heavier halogenation always increases melting points via molecular weight, the introduction of fluorine often disrupts the optimal
-stacking of the parent sulfone, leading to lower melting points unless high symmetry is maintained.[1]
Comparative Analysis: Melting Point Data
The following data aggregates experimentally verified melting points for the Methyl Phenyl Sulfone and Diphenyl Sulfone series. Note the distinct "U-shaped" or "sawtooth" trends driven by symmetry.
Table 1: Methyl Phenyl Sulfone Series
Impact of mono-substitution on a localized sulfone core.[1][2]
Compound Name
Structure
Substitution
Melting Point (°C)
Trend Analysis
Methyl phenyl sulfone
Ph-SO₂-Me
None (Parent)
85 – 90
Baseline reference.[1][2] High lattice energy due to efficient packing.[1][2]
2-Fluorophenyl methyl sulfone
2-F-Ph-SO₂-Me
Ortho
48 – 52
Significant Drop. Steric clash at the ortho position disrupts planar stacking; dipole misalignment.
3-Fluorophenyl methyl sulfone
3-F-Ph-SO₂-Me
Meta
Not Reported
Likely liquid or low-melting solid at RT due to asymmetry (lack of commercially available MP data confirms low crystallinity).[1][2]
4-Fluorophenyl methyl sulfone
4-F-Ph-SO₂-Me
Para
78 – 81
Recovery. Symmetry is restored.[1][2] The para-fluorine allows for linear packing, recovering much of the parent's thermal stability.
Table 2: Diphenyl Sulfone Series
Impact of symmetric bis-substitution on a rigid core.
Compound Name
Structure
Substitution
Melting Point (°C)
Trend Analysis
Diphenyl sulfone
Ph-SO₂-Ph
None (Parent)
123 – 129
Highest MP.[1][2] Optimal herringbone packing dominates the crystal lattice.[1]
Bis(4-fluorophenyl) sulfone
(4-F-Ph)₂SO₂
Para, Para'
98 – 101
Decrease. Despite high symmetry, the C-F dipoles repel slightly in the stack, lowering lattice energy compared to the H-analog.[1][2]
Sharp Increase. Nitro groups introduce strong intermolecular H-bonding acceptors and dipole locking, overriding the fluorine effect.[1][2]
Mechanistic Insight: Why Do Isomers Differ?
The melting point is a proxy for the energy required to break the crystal lattice. In fluorinated sulfones, three forces compete:
Symmetry & Packing Efficiency (Carnelley’s Rule):
Para-isomers (4-F) possess a
axis of symmetry (or pseudo-symmetry), allowing them to pack closely like bricks in a wall.[1][2] This maximizes Van der Waals contacts, resulting in higher MPs (e.g., 4-F methyl sulfone @ 81°C).[1][2]
Ortho-isomers (2-F) suffer from steric hindrance near the sulfonyl oxygen atoms.[1][2] The fluorine atom (Van der Waals radius ~1.47 Å) clashes with the sulfone oxygens, forcing the phenyl ring to twist out of plane. This creates "voids" in the crystal lattice, drastically lowering the MP (e.g., 2-F methyl sulfone @ 50°C).[1][2]
Dipole-Dipole Interactions:
The sulfone group (
) is a powerful electron-withdrawing group (EWG).[1][2]
In 4,4'-difluorodiphenyl sulfone , the C-F dipoles oppose the S=O dipoles.[1][2] While this creates a stable molecule, the intermolecular repulsion between fluorine atoms on adjacent layers can destabilize the crystal compared to the non-fluorinated parent.
The "Fluorine Phase" Phenomenon:
Fluorine is "orthogonally lipophilic"—it doesn't like water, but it also doesn't stick well to hydrocarbons.[1] It prefers to stick to other fluorines.[1][2] In highly fluorinated sulfones, segregation occurs where fluorous domains cluster, potentially altering the melting point unpredictably (as seen in the massive jump for the nitro-fluoro derivative).[1][2]
Visualization: Structure-Property Logic
The following diagram illustrates the decision tree and physical logic governing the melting points of these isomers.
Figure 1: Logical flow determining melting point shifts based on substitution position and symmetry.
Experimental Protocol: DSC Determination
To obtain reproducible melting points for fluorinated sulfones, Differential Scanning Calorimetry (DSC) is the gold standard. Unlike capillary methods, DSC quantifies the energy of the transition, distinguishing between genuine melting and polymorphic rearrangements common in sulfones.
Protocol: High-Precision DSC for Sulfones
Objective: Determine the onset melting temperature (
) and peak melting temperature () with precision.
Reagents & Equipment:
Sample: Fluorinated sulfone (>98% purity, dried in vacuo for 24h).
Instrument: DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).[1]
Pan: Tzero Aluminum Hermetic Pan (to prevent sublimation).
Purge Gas: Nitrogen (50 mL/min).
Step-by-Step Workflow:
Sample Preparation (Critical):
Weigh 2.0 – 4.0 mg of the sulfone sample directly into the aluminum pan.
Note: Ensure the sample covers the bottom of the pan evenly to maximize thermal contact.[1]
A Comprehensive Guide to the Safe Disposal of 1-Fluoro-3-(isobutylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Fluoro-3-(isobutylsulfonyl)benzene, a compound whose structural motifs—a fluorinated benzene ring and an isobutylsulfonyl group—necessitate careful handling and disposal considerations. This document is designed to provide you with the essential information to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazards: A Profile of 1-Fluoro-3-(isobutylsulfonyl)benzene
While a specific Safety Data Sheet (SDS) for 1-Fluoro-3-(isobutylsulfonyl)benzene may not be readily available, a scientific assessment of its structural components allows for an inference of its potential hazards. The molecule incorporates a fluorinated aromatic ring, similar to those found in persistent environmental pollutants, and a sulfonyl group, common in reactive chemical intermediates.
Structural Component
Associated Potential Hazards
Rationale/Inference Source
Fluorinated Benzene Ring
Environmental persistence, potential for bioaccumulation, and toxicity to aquatic life.[1][2][3]
The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation.[1][3]
Isobutylsulfonyl Group
Skin and eye irritation, potential for respiratory tract irritation.[4][5][6]
Sulfonyl compounds, particularly sulfonyl halides, are known to be reactive and can cause irritation upon contact.[4][6]
Benzene Derivative
Flammability, potential for skin irritation, and long-term health effects with prolonged exposure.[7][8]
Benzene and its derivatives are well-documented hazardous materials with specific handling requirements.[7][8]
Given these potential hazards, 1-Fluoro-3-(isobutylsulfonyl)benzene must be treated as a hazardous substance, requiring the use of appropriate Personal Protective Equipment (PPE) at all times.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure you are equipped with the following PPE:
Eye Protection: Chemical safety goggles or a face shield are mandatory.
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.
Body Protection: A fully buttoned laboratory coat is required.
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[4][5]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of 1-Fluoro-3-(isobutylsulfonyl)benzene is to treat it as a hazardous chemical waste to be collected by a licensed environmental waste management company.
1. Waste Segregation and Collection:
Solid Waste: Collect any pure, unadulterated 1-Fluoro-3-(isobutylsulfonyl)benzene and any contaminated disposable lab supplies (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.[5]
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "1-Fluoro-3-(isobutylsulfonyl)benzene" and the appropriate hazard symbols.
2. Storage Pending Disposal:
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Consult your institution's EHS guidelines for specific storage duration limits.
3. Arranging for Professional Disposal:
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[9]
The waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment, which for fluorinated aromatic compounds, often involves high-temperature incineration.[1][3][10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Evacuate and Ventilate: Immediately evacuate the affected area and ensure the chemical fume hood is operational to maximize ventilation.[4]
Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[4][7] Do not use combustible materials like sawdust.[4] For solid spills, carefully sweep the material to avoid creating dust and place it into a sealed container for hazardous waste.[5]
Collect and Dispose: Carefully scoop the contained material and absorbent into a designated hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of 1-Fluoro-3-(isobutylsulfonyl)benzene.
Caption: Logical workflow for the proper disposal of 1-Fluoro-3-(isobutylsulfonyl)benzene.
References
Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem. (n.d.).
Proper Disposal of 1-(2,5-Dibromophenyl)sulfonylimidazole: A Guide for Laboratory Professionals - Benchchem. (n.d.).
Safety Data Sheet - Chevron Phillips Chemical. (2021, September 23).
Safety Data Sheet - Sigma-Aldrich. (2025, November 6).
Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
Material Safety Data Sheet - Research Core Facilities. (2005, October 10).
SAFETY DATA SHEET - Fisher Scientific. (2008, June 22).
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (n.d.).
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.).
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.).
Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27).
Benzene, 1-fluoro-3-ethyl - Chemical & Physical Properties by Cheméo. (n.d.).
Compound Class: Fluorinated Aromatic Sulfone
Physical State: Solid (Predicted based on structural analogs)
Primary Hazard Classification (SAR-Derived): Irritant (Skin/Eye/Respiratory).
Specific Risk: Enhanced lipophilicity due to the isobutyl and fluoro-substitution increases the potential for dermal absorption relative to non-fluorinated sulfones.
Editorial Note on Safety Data:
As a specific Safety Data Sheet (SDS) for 1-Fluoro-3-(isobutylsulfonyl)benzene is often unavailable in public repositories due to its status as a specialized building block, this guide applies "Precautionary Principle" protocols derived from structurally homologous fluorinated sulfones (e.g., 4-fluorophenyl sulfone) and Prudent Practices in the Laboratory (National Research Council).
Risk Assessment & PPE Matrix
The presence of the sulfonyl group (
) typically imparts thermal stability, but the combination with a fluorinated ring requires strict control over particulate inhalation and skin contact.
Personal Protective Equipment (PPE) Specifications
Fluorinated aromatics can permeate standard nitrile over time. Double gloving provides a visual breach indicator and sacrificial layer.
Respiratory
Engineering Control Primary Certified Chemical Fume Hood
N95 or P100 Respirator (If outside hood)
Solid sulfones can generate electrostatic dust. Inhalation may cause mucosal irritation or systemic absorption.
Eye/Face
Chemical Safety Goggles (Indirect Vent)
Face Shield + Goggles
Standard safety glasses do not protect against airborne dust migration or splash-back during dissolution.
Body
Lab Coat (Cotton/Poly) Long sleeves, buttoned.
Tyvek® Sleeves/Apron
Prevents accumulation of static-charged particles on street clothing.
Operational Workflow: Safe Handling Protocol
This protocol is designed to mitigate the two primary risks: electrostatic dispersion of the solid and dermal absorption of the solution.
Phase 1: Reception & Inspection
Verify Integrity: Inspect the septum/cap for crystallization (signs of sublimation).
Static Discharge: Wipe the outer bottle with an anti-static wipe before opening. Sulfones are prone to triboelectric charging, which can cause the powder to "jump" during weighing.
Phase 2: Weighing & Transfer
Location: All weighing must occur inside a fume hood or a powder containment balance enclosure.
Technique:
Place a tared vial inside the balance.
Use a disposable anti-static spatula . Do not use metal spatulas if the compound is a fine dry powder, as this increases scattering risk.
The "Funnel Rule": Never transfer directly from the stock bottle to a flask. Transfer to a weighing boat/paper first to prevent stock contamination.
Phase 3: Solubilization (Reaction Setup)
Solvent Choice: This compound is likely soluble in DCM, THF, or DMSO.
Exotherm Check: Sulfones are generally stable, but always add solvent slowly to the solid.
Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent moisture uptake, which can affect stoichiometry in downstream coupling reactions.
Emergency Response & Disposal
Spill Management (Solid)
Isolate: Evacuate the immediate 10-foot radius.
PPE Up: Don N95 respirator and double gloves.
Contain: Cover the spill with a damp paper towel (to prevent dust generation).
Clean: Scoop up the damp material. Wipe the area with acetone, followed by soap and water.
Verify: Check for residual white powder/crystals using a flashlight at an oblique angle.
Waste Disposal Logic
Segregation is critical to prevent regulatory fines and dangerous side reactions.
Stream:Halogenated Organic Waste .
Labeling: Must explicitly state "Contains Fluorinated Organics."
Incompatibility: Do not mix with strong reducing agents (e.g., Lithium Aluminum Hydride) in the waste stream, as sulfones can be reduced to sulfides/thiols, releasing odors and potential toxins.
Visualized Safety Workflow
The following diagram illustrates the "Closed-Loop" safety logic required for handling this chemical, emphasizing the decision points for PPE escalation.
Caption: Decision logic for PPE selection based on the physical state of 1-Fluoro-3-(isobutylsulfonyl)benzene during handling.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: Fluorophenyl sulfone analogs (Safety & Hazards). National Library of Medicine. [Link]